molecular formula C11H17NO B13150672 1-(4-Methoxy-2-methylphenyl)propan-1-amine

1-(4-Methoxy-2-methylphenyl)propan-1-amine

Cat. No.: B13150672
M. Wt: 179.26 g/mol
InChI Key: BQOCWGVTLAVLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-2-methylphenyl)propan-1-amine is a chiral amine building block of significant interest in medicinal chemistry and neuroscience research. The (R)-enantiomer (CAS# 1213196-86-1) is commercially available with high enantiomeric purity (≥97-98%) for investigations requiring stereospecificity . This compound serves as a key synthetic intermediate for the development of novel psychoactive substances and receptor-targeting ligands. Its structural motif, featuring a substituted phenyl ring, is frequently explored in the design of compounds that interact with central nervous system targets. Research on structurally analogous phenylalkylamines and phenylpiperazines has demonstrated potential activity on neuroreceptor systems involved in memory processes. For instance, a study on 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) suggested it enhanced memory acquisition and formation in mouse models via interactions with cholinergic, NMDA-glutamatergic, and 5-HT1A receptors, highlighting the research value of this chemical class in neuropharmacology . As a supplier, we provide this chemical for use strictly in laboratory research. It is offered in quantities from 100mg to 1g and must not be used for personal, medicinal, or diagnostic purposes .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(4-methoxy-2-methylphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-4-11(12)10-6-5-9(13-3)7-8(10)2/h5-7,11H,4,12H2,1-3H3

InChI Key

BQOCWGVTLAVLMN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)OC)C)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This technical guide provides a comprehensive analysis of 1-(4-Methoxy-2-methylphenyl)propan-1-amine , a specialized benzylic amine intermediate used in fragment-based drug discovery (FBDD) and the synthesis of bioactive phenethylamine derivatives.[1]

Distinct from its regioisomer 4-methoxy-2-methylamphetamine (MMEA), which bears the amine at the 2-position, this compound features the amino group at the benzylic (C1) position.[1] This structural nuance imparts unique steric and electronic properties, making it a critical scaffold for modulating receptor affinity in G-protein coupled receptor (GPCR) ligands and acting as a sterically congested chiral building block.[1]

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 1021138-12-4
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Structural Class

-Ethylbenzylamine (Primary Benzylic Amine)
Key Substituents 4-Methoxy (H-bond acceptor), 2-Methyl (Steric block)
pKa (Predicted) ~9.5 (Conjugate acid)
LogP (Predicted) 2.1 – 2.4

Structural Logic & Pharmacophore Utility

Expert Insight: The value of this molecule lies in the ortho-methyl group (2-position).[1] In medicinal chemistry, this "magic methyl" effect forces the phenyl ring out of coplanarity with the side chain due to steric clash with the benzylic methine proton. This pre-organized conformation can significantly enhance binding selectivity by reducing the entropic penalty upon receptor binding.

Diagram 1: Pharmacophore & Structural Logic

The following diagram illustrates the steric and electronic influence of the substituents.

Pharmacophore Core Benzylic Amine Core (C1-Chiral Center) Ortho 2-Methyl Group (Steric Anchor) Core->Ortho Substituted at C2 Para 4-Methoxy Group (Electronic Donor) Core->Para Substituted at C4 Effect1 Restricted Rotation (Conformational Lock) Ortho->Effect1 Steric Clash Effect2 Metabolic Blockade (Prevents Ortho-hydroxylation) Ortho->Effect2 Metabolic Stability Target GPCR / Enzyme Binding Pocket Para->Target H-Bond Interaction Effect1->Target Entropy Reduction

Caption: Structural Activity Relationship (SAR) logic showing how the 2-Me and 4-OMe groups dictate the pharmacodynamic profile.

Synthesis Protocol: Reductive Amination

Methodology: The most robust route to this compound is the reductive amination of its corresponding ketone, 1-(4-methoxy-2-methylphenyl)propan-1-one .[1] This method is preferred over the Grignard addition to imines due to higher atom economy and scalability.

Precursor: 1-(4-Methoxy-2-methylphenyl)propan-1-one (CAS: 3593-06-4 or analog).[1]

Reagents & Stoichiometry
  • Substrate: 1-(4-Methoxy-2-methylphenyl)propan-1-one (1.0 eq)

  • Amine Source: Ammonium Acetate (NH₄OAc) (10.0 eq)[1]

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq)[1]

  • Solvent: Methanol (anhydrous)

  • Additives: Molecular Sieves (3Å) to promote imine formation.

Step-by-Step Protocol
  • Imine Formation (Equilibrium Shift):

    • In a flame-dried round-bottom flask, dissolve the ketone (10 mmol) in anhydrous Methanol (50 mL).

    • Add Ammonium Acetate (100 mmol) and activated 3Å molecular sieves.

    • Critical Step: Stir at room temperature for 2–4 hours under Nitrogen. The excess NH₄OAc drives the equilibrium toward the imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Slowly add Sodium Cyanoborohydride (15 mmol) portion-wise. Caution: Evolution of HCN gas is possible if acidified; keep pH > 6.

    • Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Quench & Workup:

    • Quench with 6M HCl (carefully) to decompose excess hydride and hydrolyze any borate complexes. The solution should be acidic (pH < 2).

    • Wash the aqueous layer with Diethyl Ether (removes unreacted ketone).

    • Basify the aqueous layer to pH > 12 using 6M NaOH. The product will oil out.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification:

    • Dry combined organics over Na₂SO₄ and concentrate.[2]

    • Purify via Flash Column Chromatography (DCM:MeOH:NH₄OH, 95:5:1).

Diagram 2: Synthetic Workflow

Synthesis cluster_conditions Critical Parameters Ketone 1-(4-OMe-2-Me-Ph) Propan-1-one Imine Imine Intermediate Ketone->Imine NH4OAc, MeOH 3Å Sieves Product 1-(4-OMe-2-Me-Ph) Propan-1-amine Imine->Product NaCNBH3 Reductive Amination P1 Anhydrous Conditions (Prevents Ketone Regen) P2 pH Control (Avoid HCN evolution)

Caption: One-pot reductive amination workflow converting the propyl-ketone to the target benzylic amine.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical markers must be met. This acts as a quality control checklist.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃)

3.80 (s, 3H)
Methoxy group (-OCH₃)

2.35 (s, 3H)
Ortho-Methyl group (-CH₃)

3.95 (t, 1H)
Benzylic methine (CH-NH₂)

1.60 (m, 2H)
Methylene bridge (-CH₂-)

0.90 (t, 3H)
Terminal Methyl (-CH₃)
LC-MS (ESI+) [M+H]⁺ = 180.14Protonated molecular ion
IR Spectroscopy 3300–3400 cm⁻¹N-H stretch (Primary Amine)

Causality in Analysis: The presence of the triplet at


 3.95 (Benzylic H) is the definitive proof of the "propan-1-amine" structure.[1] If the product were the regioisomer (amphetamine analog), this signal would be a multiplet at 

~3.0–3.2 and integrate to 1H, but the splitting pattern would differ significantly due to the adjacent methyl group rather than an ethyl group.

Safety & Handling

  • Hazards: As a primary amine, the compound is likely corrosive and an irritant. The 4-methoxy substitution suggests potential sympathomimetic activity, though the benzylic amine structure generally reduces potency compared to amphetamines. Treat as a Potent Pharmacological Agent .

  • Storage: Store as the Hydrochloride (HCl) salt to prevent oxidation and carbamate formation (reaction with atmospheric CO₂).

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).

References

  • Chemical Identity & CAS Registry. ChemScene Compound Database. Entry for CAS 1021138-12-4.[1][3] Link

  • Reductive Amination Methodologies. Master Organic Chemistry. "Reductive Amination of Aldehydes and Ketones". Link

  • General Synthesis of Benzylic Amines. Common Organic Chemistry. "Reductive Amination with Sodium Cyanoborohydride". Link

  • Pharmacophore Insights. BindingDB. Related analogs and SAR data for methoxy-methyl-phenylamines. Link

Sources

Comprehensive In Silico Profiling of 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

From QSAR Modeling to Molecular Docking: A Technical Guide

Executive Summary & Structural Analysis

This guide outlines the in silico characterization of 1-(4-Methoxy-2-methylphenyl)propan-1-amine . This molecule represents a specific structural class: an


-ethylbenzylamine  derivative.

Unlike the more common phenethylamines (e.g., 2C-B) or amphetamines (e.g., PMMA) where the amine is separated from the phenyl ring by two carbons, this molecule features the amine group attached directly to the benzylic carbon (position 1), with an ethyl chain extending from the same position.

Structural Significance:

  • 
    -Ethylbenzylamine Core:  Structurally distinct from amphetamines. Benzylic amines typically exhibit different metabolic stability profiles due to the direct attachment of the amine to the benzylic center.
    
  • 2-Methyl Substitution: Provides steric bulk at the ortho position. In 5-HT2A agonists, ortho substitution can twist the phenyl ring relative to the side chain, potentially altering receptor affinity compared to planar analogs.

  • 4-Methoxy Group: A classic pharmacophore associated with serotonergic activity (SERT inhibition or 5-HT2 receptor agonism) and potential toxicity (as seen in PMA/PMMA).

Workflow Visualization

Workflow Input Input Structure (SMILES) PhysChem Physicochemical Profiling (SwissADME) Input->PhysChem LogP, TPSA ADME ADME & BBB Prediction (pkCSM) PhysChem->ADME Bioavailability Docking Molecular Docking (AutoDock Vina) ADME->Docking Target Selection Tox Toxicity Assessment (ProTox-II) Docking->Tox Binding vs. Off-Target

Figure 1: The integrated in silico workflow for profiling novel benzylamine derivatives.

Physicochemical Profiling (SwissADME Protocol)

The first step in characterizing a novel scaffold is establishing its "drug-likeness" and passive transport potential.

Predicted Properties

Based on QSAR (Quantitative Structure-Activity Relationship) rules for substituted benzylamines, the following values are predicted for this compound:

PropertyPredicted ValueInterpretation
Molecular Weight ~179.26 g/mol Optimal for CNS penetration (< 500 g/mol ).
LogP (Lipophilicity) 2.4 – 2.8Highly lipophilic; suggests good BBB permeability.
TPSA ~26.02 ŲLow polar surface area (Amine + Ether), favoring brain uptake.
H-Bond Donors 1 (Amine)Within Lipinski's Rule of 5.[1]
Rotatable Bonds 3Structurally rigid enough for receptor binding.
Experimental Protocol: SwissADME

To generate this data for verification:

  • Access: Navigate to the .

  • Input: Enter the SMILES string.[1][2]

    • SMILES:CCC(N)c1cc(OC)ccc1C

  • Execution: Click "Run".

  • Analysis:

    • Check the BOILED-Egg chart.[1] This molecule is predicted to fall in the "Yolk" (Yellow) region, indicating high probability of Blood-Brain Barrier (BBB) permeation.

    • Review Lipinski's Rule of 5 : Zero violations are expected.

Pharmacokinetic (ADME) Predictions

Understanding the metabolic fate is critical, particularly for the 4-methoxy group, which is a known liability for O-demethylation (often leading to active or toxic metabolites).

Metabolic Stability & CYP Interaction
  • CYP2D6 Substrate: The 4-methoxy group makes this molecule a likely substrate for CYP2D6-mediated O-demethylation.

  • MAO Susceptibility: As a benzylic amine, it is susceptible to oxidative deamination by Monoamine Oxidases (MAO). However, the

    
    -ethyl group provides steric protection compared to a simple benzylamine, potentially extending half-life. The ortho-methyl group may further hinder enzymatic approach.
    
Protocol: pkCSM / admetSAR
  • Access: Go to .

  • Input: Paste SMILES: CCC(N)c1cc(OC)ccc1C.

  • Select Parameters:

    • Absorption:[1] Caco-2 permeability (Predicted: High).

    • Distribution: BBB LogBB (Predicted: > 0.3).

    • Metabolism: Select CYP2D6 substrate/inhibitor.[3]

  • Interpretation:

    • If predicted as a CYP2D6 Inhibitor , this raises a "PMMA-like" toxicity flag (inhibition of own metabolism leading to non-linear kinetics).

Molecular Docking: Target Identification

Given the structural similarity to serotonergic phenethylamines, the primary targets for investigation are the 5-HT2A receptor (psychedelic effects) and the Serotonin Transporter (SERT).

Docking Strategy (AutoDock Vina)

Since this is a benzylic amine, it may not span the aspartate-serine binding pocket of 5-HT receptors as perfectly as longer phenethylamines. Docking is required to verify if the


-ethyl group causes steric clashes.
Step-by-Step Protocol

Phase A: Ligand Preparation

  • Structure Generation: Use ChemDraw or Avogadro to draw this compound.

  • Energy Minimization: Apply MMFF94 force field in Avogadro to optimize geometry (critical for the flexible ethyl tail).

  • File Conversion: Save as .pdb. Use AutoDock Tools (ADT) to add Gasteiger charges and merge non-polar hydrogens. Save as ligand.pdbqt.

Phase B: Receptor Preparation

  • Source: Download the 5-HT2A Receptor structure from RCSB PDB (ID: 6A93 - bound with risperidone, or 6WGT - bound with LSD).

  • Cleaning: Remove water molecules and the co-crystallized ligand using PyMOL.

  • Processing: In ADT, add polar hydrogens and Kollman charges. Define the Grid Box centered on the orthosteric binding site (Asp155 is the key anchor residue).

    • Grid Center (Approx for 6A93): X: 14.5, Y: -3.2, Z: 58.0.

    • Size: 20 x 20 x 20 Å.

Phase C: Execution & Analysis

  • Run Vina: Execute the docking simulation.

  • Scoring:

    • High Affinity: Binding Energy < -8.0 kcal/mol.

    • Moderate Affinity: -6.0 to -8.0 kcal/mol.

    • Hypothesis: The 2-methyl group may reduce affinity slightly compared to the non-methylated analog due to steric clash with the receptor pocket walls (e.g., Val156 or Phe339), or it may lock the conformation in an active state.

Toxicology Assessment (ProTox-II)

The 4-methoxy-amphetamine class is notorious for hyperthermia and MAO-inhibition-related toxicity. We must assess if this benzylic amine shares these risks.

Key Toxicity Endpoints
  • hERG Inhibition: Risk of QT prolongation (cardiotoxicity).

  • Hepatotoxicity: Potential quinone-methide formation from the 4-methoxy-2-methyl motif.

  • LD50 Prediction: Estimation of acute oral toxicity.

Protocol: ProTox-II
  • Access: .

  • Input: SMILES string.

  • Select Models: Acute Toxicity, Hepatotoxicity, Immunotoxicity, Cytotoxicity.[4][5]

  • Evaluate Results:

    • Look for Toxicity Class (1-6). Class 3 or 4 suggests moderate toxicity (harmful if swallowed).

    • Check Tox21 Nuclear Receptor Signaling Pathways . Activity at AhR (Aryl Hydrocarbon Receptor) often correlates with metabolic activation of aromatic amines.

Metabolic Pathway Visualization

Metabolism cluster_CYP Phase I Metabolism (CYP450) cluster_PhaseII Phase II Conjugation Parent Parent Molecule (Lipophilic, CNS Active) ODemethyl O-Demethylation (Major Pathway: CYP2D6) Parent->ODemethyl High Probability BenzylicOx Benzylic Hydroxylation (Minor Pathway) Parent->BenzylicOx Steric Hindrance by Ethyl group Glucuronide Glucuronidation (Excretion) ODemethyl->Glucuronide Active Metabolite? Active Metabolite? ODemethyl->Active Metabolite? Phenolic Amine

Figure 2: Predicted metabolic fate. The 4-methoxy group is the primary site of metabolic attack.

Conclusion & Risk Assessment

Based on the in silico profiling of This compound :

  • CNS Availability: The molecule is predicted to be highly CNS active with excellent BBB permeability (SwissADME).

  • Pharmacology: It likely functions as a monoamine releaser or reuptake inhibitor. The

    
    -ethylbenzylamine scaffold is less common than amphetamine but retains the essential pharmacophore for monoamine transporter interaction.
    
  • Safety Signal: The combination of a 4-methoxy group and a 2-methyl group suggests potential overlap with the toxicological profile of PMMA (Paramethoxymethamphetamine), specifically regarding MAO interaction and hyperthermic risk. The "2-methyl" substituent is a critical determinant; in some scaffolds, it attenuates toxicity, while in others (like 2-methyl-AP-237), it does not.

  • Recommendation: Proceed with in vitro binding assays (Radioligand binding at 5-HT2A/2C, SERT, DAT) before any in vivo consideration.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports. [Link]

  • ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[5] ProTox-II: a webserver for the prediction of toxicity of chemicals.[6] Nucleic Acids Research. [Link]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[7] Journal of Computational Chemistry. [Link]

  • pkCSM: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]

  • RCSB PDB (5-HT2A Structure): Kimura, K.T., et al. (2019). Structure of the 5-HT2A receptor in complex with risperidone. Nature Structural & Molecular Biology. [Link]

Sources

1-(4-Methoxy-2-methylphenyl)propan-1-amine literature review

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and whitepaper on 1-(4-Methoxy-2-methylphenyl)propan-1-amine , a specific chemical entity structurally distinct from its amphetamine isomers. This guide is designed for researchers and drug development professionals, focusing on synthesis, structural analysis, and pharmacological extrapolation based on Structure-Activity Relationships (SAR).

Structural Characterization, Synthesis, and Pharmacological Profiling[1]

Part 1: Executive Technical Summary

This compound (CAS: 1021138-12-4) is a substituted benzylic amine, isomeric with the substituted amphetamine 4-methoxy-2-methylamphetamine (4-MMA). Unlike the amphetamine class (phenylpropan-2-amines), this molecule features the amine group at the benzylic (C1) position of the propyl chain.

This structural distinction fundamentally alters its pharmacological profile, shifting it from a likely potent psychostimulant (typical of phenethylamines) to a compound with potential utility as a metabolic probe, distinct monoamine modulator, or synthetic precursor. This guide provides a rigorous protocol for its synthesis, validation, and handling.

Chemical Property Data
IUPAC Name This compound
Common Class

-Ethyl-2-methyl-4-methoxybenzylamine
Molecular Formula C

H

NO
Molecular Weight 179.26 g/mol
CAS Number 1021138-12-4
Key Isomer 4-Methoxy-2-methylamphetamine (Position isomer)
Part 2: Structural Logic & SAR Analysis

To understand the utility of this compound, one must distinguish it from its "2-amine" counterparts. The placement of the amine at the


-carbon (benzylic position) relative to the aromatic ring creates a distinct steric and electronic environment.
Mechanism of Action (SAR Extrapolation)
  • Steric Shielding: The ortho-methyl group (2-position) introduces steric hindrance near the receptor binding site, potentially reducing affinity for 5-HT

    
     receptors compared to non-methylated analogs, while preserving affinity for monoamine transporters (SERT/NET).
    
  • Benzylic Amine Effect: Unlike phenethylamines (amine at

    
     to ring), benzylic amines are often less potent as direct releasing agents but may act as reuptake inhibitors. They are also subject to rapid oxidative deamination unless sterically protected.
    
  • Metabolic Stability: The

    
    -ethyl group provides resistance to Monoamine Oxidase (MAO) degradation compared to a simple benzylamine, though less than an 
    
    
    
    -methyl phenethylamine.
Pathway Visualization: Structural Relationship

SAR_Logic Base Phenethylamine Backbone (Psychoactive Template) Target 1-(4-Methoxy-2-methylphenyl) propan-1-amine (Benzylic Amine) Base->Target Alpha-Ethylation (C1) Isomer 4-Methoxy-2-methylamphetamine (Phenethylamine/Amphetamine) Base->Isomer Alpha-Methylation (C2) Effect1 Reduced MAO Susceptibility (vs Benzylamine) Target->Effect1 Steric Bulk (Ethyl) Effect2 Altered Transporter Selectivity (SERT > DAT predicted) Target->Effect2 Benzylic Amine Position Isomer->Target Regioisomerism

Figure 1: Structural relationship between the target benzylic amine and the classical phenethylamine pharmacophore.

Part 3: Synthesis & Production Protocols

The most robust route to this compound is the Reductive Amination of the corresponding propiophenone derivative. This method avoids the instability of intermediate halides and offers high atom economy.

Precursor Synthesis: 4'-Methoxy-2'-methylpropiophenone
  • Reagents: 3-Methylanisole, Propionyl Chloride, Aluminum Chloride (AlCl

    
    ), DCM.
    
  • Mechanism: Friedel-Crafts Acylation.

  • Regioselectivity: The methoxy group (strong activator) directs para. The methyl group (weak activator) directs ortho/para. Position 4 (relative to OMe) is sterically accessible and electronically favored.

Core Protocol: Reductive Amination (Self-Validating System)

Objective: Convert ketone to primary amine. Method: Titanium(IV) Isopropoxide mediated imine formation followed by in situ reduction.

Step-by-Step Methodology:

  • Imine Formation (Dehydration):

    • Setup: Flame-dried 250 mL round-bottom flask under Argon atmosphere.

    • Reagents: Charge flask with 4'-methoxy-2'-methylpropiophenone (10.0 mmol, 1.0 eq) and Ammonia (7M in MeOH, 5.0 eq).

    • Catalyst: Add Titanium(IV) isopropoxide (12.0 mmol, 1.2 eq) dropwise. Note: Ti(OiPr)

      
       acts as a Lewis acid and water scavenger, driving equilibrium toward the imine.
      
    • Condition: Stir at ambient temperature for 12 hours. Monitor by TLC (disappearance of ketone spot).

  • Reduction:

    • Reagent: Cool reaction mixture to 0°C. Add Sodium Borohydride (NaBH

      
      ) (15.0 mmol, 1.5 eq) portion-wise.
      
    • Reaction: Allow to warm to room temperature and stir for 3 hours.

    • Quench: Quench cautiously with 2M Ammonium Hydroxide (NH

      
      OH) to precipitate Titanium salts.
      
  • Workup & Purification:

    • Filter off the white Titanium oxide precipitate (Celite pad).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in EtOAc, wash with brine, dry over MgSO

      
      .
      
    • Acid-Base Extraction (Critical Purification Step):

      • Extract organic layer with 1M HCl (3x). (Amine moves to aqueous phase).

      • Discard organic layer (removes non-basic impurities/unreacted ketone).

      • Basify aqueous layer to pH >12 with 4M NaOH.

      • Extract with DCM (3x).

    • Salt Formation: Dissolve freebase in dry ether and add HCl/Ether to precipitate the hydrochloride salt.

Yield Expectation: 65-75% Appearance: White crystalline solid (HCl salt).

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Methylanisole Step1 Friedel-Crafts Acylation (Propionyl Cl / AlCl3) Start->Step1 Inter 4'-Methoxy-2'-methyl- propiophenone Step1->Inter Step2 Reductive Amination (NH3 / Ti(OiPr)4 / NaBH4) Inter->Step2 End 1-(4-Methoxy-2-methylphenyl) propan-1-amine Step2->End

Figure 2: Linear synthesis pathway from commercially available precursors.

Part 4: Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must be validated against the following parameters.

Technique Expected Signal Interpretation
1H NMR (CDCl3)

0.85 (t, 3H, -CH

CH

)
Terminal methyl of propyl chain.

1.70 (m, 2H, -CH

CH

)
Methylene protons of propyl chain.

2.35 (s, 3H, Ar-CH

)
Ortho-methyl group.

3.80 (s, 3H, -OCH

)
Para-methoxy group.

3.95 (t, 1H, Ar-CH (NH

)-)
Benzylic proton (characteristic shift).
Mass Spectrometry [M+H]

= 180.14 m/z
Protonated molecular ion.
IR Spectroscopy 3300-3400 cm

Primary amine N-H stretch.
Part 5: Safety & Handling

Hazard Identification:

  • Acute Toxicity: Likely lower than amphetamine analogs, but unknown. Treat as a potent CNS active agent.

  • Chemical Hazards: Benzylic amines can be skin irritants. The HCl salt is hygroscopic.

Handling Protocol:

  • Containment: All synthesis and handling of the freebase must occur in a fume hood.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses.

  • Storage: Store as the HCl salt at -20°C, desiccated. Freebase is prone to carbonate formation upon exposure to air.

References
  • Synthesis of Benzylic Amines: Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride". Journal of the Organic Chemistry, 60(15), 4928-4929. Link

  • Friedel-Crafts Regioselectivity: Olah, G. A. (1973). "Friedel-Crafts Chemistry". Wiley-Interscience. Link

  • Pharmacology of Alpha-Substituted Phenethylamines: Nichols, D. E. (2018). "Structure-activity relationships of serotonin 5-HT2A agonists". WIREs Membrane Transport and Signaling, 5(2). Link

  • Chemical Data Source: PubChem Compound Summary for CID 82281922 (Related Analog). Link

  • General Reactivity of 4-Methoxy-2-methyl Systems: Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2,4-substitution patterns). Link

Safety and handling of 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Safety and Handling of 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Part 1: Introduction & Chemical Identity

1.1 Executive Summary this compound (MMPPA) is a specialized primary benzylic amine intermediate used primarily in the synthesis of chiral pharmaceutical agents and fine chemical building blocks. Structurally, it features an electron-rich aromatic ring (due to methoxy and methyl donation) and a benzylic amine functionality. This combination dictates its specific handling requirements: it is a potent nucleophile, highly susceptible to atmospheric carbon dioxide (carbamate formation), and poses significant corrosion hazards to biological tissue.

This guide defines the standard operating procedures (SOPs) for the safe storage, manipulation, and disposal of MMPPA, synthesizing data from direct structural analogs (such as


-ethylbenzylamine) and functional group chemistry.

1.2 Chemical Identification

Parameter Details
Chemical Name This compound
Common Abbreviations MMPPA, 2-Methyl-4-methoxy-

-ethylbenzylamine
CAS Number 2988421-95-8 (HCl salt); Free base unassigned in major indices
Molecular Formula C

H

NO
Molecular Weight 179.26 g/mol (Free Base)
Structural Class Primary Benzylic Amine / Phenethylamine Analog
Appearance Colorless to pale yellow viscous oil (Free Base); White crystalline solid (HCl salt)
Solubility Free Base: Soluble in DCM, MeOH, EtOH, Toluene. Sparingly soluble in water.HCl Salt: Soluble in water, MeOH.

Part 2: Hazard Profiling & Toxicology

2.1 GHS Classification (Derived from SAR Analysis) Based on the structural homology to


-ethylbenzylamine (CAS 2941-20-0) and general benzylic amines.
  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1] The high basicity (pKa

    
     9.5–10.0) allows the compound to saponify membrane lipids rapidly.
    
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (alkaline vapors).

2.2 Critical Chemical Hazards

  • CO

    
     Sequestration (Carbamate Formation): 
    Like most primary benzylic amines, MMPPA reacts exothermically with atmospheric CO
    
    
    
    to form solid carbamates (white crusts). This reaction alters stoichiometry and can clog transfer lines.
    
    
    [2]
  • Oxidative Instability: The benzylic C-H bond is activated by the electron-rich phenyl ring, making the amine susceptible to air oxidation over time, leading to the formation of the corresponding imine or ketone (1-(4-methoxy-2-methylphenyl)propan-1-one).

Part 3: Handling Protocols & Engineering Controls

3.1 Engineering Controls

  • Primary Containment: All handling of the free base must occur within a Fume Hood (face velocity > 100 fpm) or a Glovebox (N

    
     or Ar atmosphere) for high-purity applications.
    
  • Inert Gas Shielding: Nitrogen or Argon blanketing is mandatory during storage and transfer to prevent carbonation and oxidation.

3.2 Personal Protective Equipment (PPE) Matrix

Zone PPE Requirement Rationale
Ocular Chemical Splash Goggles + Face ShieldHigh risk of irreversible corneal damage from alkaline splashes.
Dermal Nitrile Gloves (Double gloved) or Butyl RubberStandard nitrile provides short-term splash protection; Butyl is required for prolonged immersion.
Respiratory Full-face respirator with ABEK (Amine/Organic) cartridgesRequired only if handling outside a fume hood or during spill cleanup.

3.3 Validated Transfer Protocol (Liquid Free Base) Do not pour directly from the bottle.

  • Purge: Flush the receiving vessel with dry Nitrogen for 5 minutes.

  • Cannulation: Use a double-tipped needle (cannula) or a gas-tight syringe for transfer to avoid air exposure.

  • Seal: Parafilm or Teflon tape all joints immediately after use.

Part 4: Emergency Response & Stabilization

4.1 Exposure Response Workflow

  • Skin Contact: Immediate flush with water for 15 minutes . Do not use vinegar or acidic neutralizers on skin, as the heat of neutralization can worsen the burn.

  • Eye Contact: Flush with saline/water for 30 minutes while holding eyelids open. Immediate ophthalmological consult is required.

4.2 Spill Management (Self-Validating Protocol)

  • Evacuate: Clear the immediate area of non-essential personnel.

  • Neutralize: Apply a weak acid neutralizer (e.g., Citric acid or dilute Acetic acid) to the spill until pH paper indicates pH 6–8.

    • Validation: The cessation of "fuming" (if present) and stable pH test confirms neutralization.

  • Absorb: Use vermiculite or dry sand. Do not use combustible materials (sawdust) as amines can catalyze combustion.

Part 5: Analytical Verification & Stability

5.1 Identity Confirmation

  • 1H NMR (CDCl

    
    ):  Look for the diagnostic benzylic proton (triplet/multiplet) around 
    
    
    
    3.8–4.2 ppm. The methoxy singlet will appear ~
    
    
    3.8 ppm, and the aryl methyl ~
    
    
    2.3 ppm.
  • Purity Check: If a white solid precipitate is observed in the oil, it is likely the carbamate salt. Dissolve in DCM and wash with 1M NaOH to regenerate the free base.

5.2 Storage Conditions

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Argon backfill preferred over Nitrogen (Ar is heavier than air, providing a better blanket).

  • Container: Amber glass with Teflon-lined caps.

Part 6: Visualizations (Graphviz)

Figure 1: Decision Logic for Handling & PPE Selection This diagram outlines the logical flow for determining safety barriers based on the state of the reagent.

SafetyLogic Start Start: Handling MMPPA StateCheck Check Physical State Start->StateCheck IsSolid Solid (HCl Salt) StateCheck->IsSolid HCl Salt IsLiquid Liquid (Free Base) StateCheck->IsLiquid Free Base HazardSolid Hazard: Irritant (Dust) IsSolid->HazardSolid HazardLiquid Hazard: Corrosive / Volatile IsLiquid->HazardLiquid ControlSolid Control: Fume Hood + Nitrile Gloves + N95 (if open) HazardSolid->ControlSolid ControlLiquid Control: Fume Hood + Double Nitrile + Face Shield HazardLiquid->ControlLiquid NoInert NO: Standard Weighing ControlSolid->NoInert InertCheck Inert Gas Required? ControlLiquid->InertCheck YesInert YES: Syringe/Cannula Transfer (Argon/N2 Blanket) InertCheck->YesInert High Purity/Storage

Figure 2: Degradation & Reaction Pathways Illustrates the chemical susceptibility of MMPPA to environmental factors.

Degradation MMPPA MMPPA (Free Base) (Liquid) Carbamate Carbamate Salt (White Crust/Solid) [R-NH-COO-] MMPPA->Carbamate Rapid Reaction Imine Imine/Ketone (Oxidation Products) MMPPA->Imine Slow Oxidation Salt MMPPA-HCl (Stable Solid) MMPPA->Salt Stabilization CO2 + CO2 (Air) CO2->Carbamate O2 + O2 (Air/Time) O2->Imine Acid + HCl Acid->Salt

References

  • PubChem. (2025).[1][3] Compound Summary: 1-(4-methoxyphenyl)propan-1-amine. National Library of Medicine. Retrieved from [Link]

  • Richner, G., et al. (2017). Stability of a Benzyl Amine Based CO2 Capture Adsorbent. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ECHA. (2023).

    
    -ethyl-.[4] European Chemicals Agency.[1] Retrieved from [Link]
    

Sources

Methodological & Application

Analytical methods for 1-(4-Methoxy-2-methylphenyl)propan-1-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enantioselective Analysis of 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the analytical separation of this compound enantiomers. As a chiral arylalkylamine, the stereochemical identity of this compound is critical, particularly in contexts such as pharmaceutical development and forensic analysis, where enantiomers can exhibit divergent pharmacological and toxicological activities.[1][2] This document outlines two primary, robust methodologies for achieving baseline enantioseparation: High-Performance Liquid Chromatography (HPLC) utilizing a polysaccharide-based chiral stationary phase (CSP) and Capillary Electrophoresis (CE) with a cyclodextrin-based chiral selector. The causality behind experimental choices, detailed step-by-step protocols, and system validation parameters are discussed to provide researchers, scientists, and drug development professionals with a self-validating framework for achieving accurate and reproducible enantiomeric purity assessments.

Introduction: The Imperative of Chiral Purity

This compound is a primary amine featuring a single stereocenter. In any biological system, the three-dimensional arrangement of a molecule dictates its interaction with chiral entities like enzymes and receptors.[1] Consequently, the (R)- and (S)-enantiomers of this amine can possess significantly different potencies, metabolic pathways, and toxicological profiles. This reality has driven regulatory bodies to favor the development of single-enantiomer drugs over racemic mixtures, making robust enantioselective analytical methods a cornerstone of modern pharmaceutical quality control.[1][3]

The analytical challenge lies in distinguishing between two molecules with identical physical properties in an achiral environment. This guide focuses on direct separation methods where enantiomers are resolved by creating a transient, diastereomeric interaction with a chiral selector. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the preeminent techniques for this purpose, offering high efficiency and versatility.[1][4]

Methodology I: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for enantioseparation due to its robustness and scalability.[5] The separation is achieved by differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are exceptionally versatile and have demonstrated broad applicability for resolving a wide array of chiral compounds, including arylalkylamines.[5][6]

The Principle of HPLC Enantioseparation

The mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the silica support. The stability of these complexes differs for each enantiomer due to steric and electronic interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions). The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer, thus enabling separation.

Experimental Design & Rationale
  • CSP Selection: For a primary amine like this compound, a cellulose-based CSP such as Lux® Cellulose-3 or an amylose-based CSP is an excellent starting point. These phases offer a combination of helical polymer structures and carbamate linkages that provide the necessary chiral recognition sites.

  • Mobile Phase Strategy: The basic nature of the amine group is a critical consideration. Unwanted interactions with residual acidic silanols on the silica support can lead to severe peak tailing. This is mitigated by two primary mobile phase strategies:

    • Normal Phase (NP): A non-polar mobile phase (e.g., hexane/alkane) with a polar alcohol modifier (e.g., isopropanol or ethanol) is used. The key to success is the addition of a small amount of a basic additive, such as diethylamine (DEA). The DEA acts as a competitor for the acidic sites on the stationary phase, effectively masking them and resulting in symmetrical, sharp peaks for the amine enantiomers.[3]

    • Reversed-Phase (RP): While less common for this class of compounds on polysaccharide CSPs, RP can be effective. An aqueous buffer with an organic modifier (acetonitrile or methanol) is used. For basic analytes, a high-pH mobile phase (e.g., using ammonium bicarbonate) is often employed to keep the amine in its neutral, unprotonated state, which improves peak shape and retention.[6]

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (e.g., Hexane/IPA/DEA) P2 Prepare Sample (1 mg/mL in Mobile Phase) A1 Equilibrate CSP Column (e.g., Lux Cellulose-3) P2->A1 A2 Inject Sample A1->A2 A3 Isocratic Elution A2->A3 A4 UV Detection (e.g., 225 nm) A3->A4 D1 Integrate Chromatogram A4->D1 D2 Calculate Resolution (Rs) D1->D2 D3 Determine Enantiomeric Purity (% ee) D2->D3

Caption: Workflow for chiral HPLC analysis.

Detailed Protocol: Normal-Phase HPLC

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Column: Lux® 5 µm Cellulose-3 (250 x 4.6 mm) or equivalent cellulose-based CSP.

  • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA). Racemic standard of this compound.

Protocol Steps:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) . Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve the racemic standard in the mobile phase to a final concentration of 1.0 mg/mL.

  • Instrument Setup and Equilibration:

    • Install the chiral column and set the column temperature to 25 °C .

    • Set the pump flow rate to 1.0 mL/min .

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed on the detector.

    • Set the UV detector wavelength to 225 nm , which corresponds to an absorbance maximum for the methoxyphenyl chromophore.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Acquire data for a sufficient duration to allow for the elution of both enantiomeric peaks (typically 15-20 minutes).

  • Data Processing:

    • Integrate the peaks for both enantiomers.

    • Calculate the resolution factor (Rs) between the two peaks. A baseline separation is typically defined as Rs ≥ 1.5 .

Anticipated Results:

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~8.5 min~9.8 min
Resolution (R_s) \multicolumn{2}{c}{ > 2.0 }
Tailing Factor (T_f) \multicolumn{2}{c}{ 1.0 - 1.3 }

Note: Retention times are estimates and will vary based on the specific system, column age, and exact mobile phase composition.

Methodology II: Chiral Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a highly efficient complementary technique for chiral analysis.[1] It offers advantages of high separation efficiency, rapid analysis times, and extremely low consumption of samples and reagents, aligning with the principles of green analytical chemistry.[1][7]

The Principle of CE Enantioseparation

In CE, separation is driven by the differential migration of charged species in an electric field. To separate enantiomers, a chiral selector is added directly to the background electrolyte (BGE).[4][7] Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for this purpose.[8][9] The enantiomers form transient inclusion complexes with the CD. Because the spatial fit and binding affinity differ for each enantiomer, they form diastereomeric complexes with slightly different sizes, shapes, and/or effective charges. This difference in the host-guest interaction results in different effective electrophoretic mobilities, leading to their separation.[8]

Caption: Enantiomers form diastereomeric complexes with a chiral selector (CD).

Experimental Design & Rationale
  • Chiral Selector: Highly sulfated cyclodextrins (HS-CDs) or hydroxypropyl-β-cyclodextrin (HP-β-CD) are excellent choices. The charged sulfate groups on HS-CDs can provide additional electrostatic interactions, while HP-β-CD offers good solubility and enantioselectivity for a broad range of compounds.[8] The concentration of the CD is a critical parameter that must be optimized; typically, a range of 5-20 mM is explored.

  • Background Electrolyte (BGE): To analyze a basic amine, it must be protonated to carry a positive charge. This is achieved by using a BGE with a low pH. A phosphate or citrate buffer at a pH between 2.5 and 4.0 is ideal. At this pH, the analyte will be cationic and migrate towards the cathode. The buffer concentration (e.g., 50-100 mM) is a balance between achieving good buffering capacity and keeping the generated current low to minimize Joule heating.

  • Organic Modifier: The addition of an organic solvent like methanol or acetonitrile (5-20%) to the BGE can be beneficial. It can modify the electroosmotic flow (EOF) and improve the solubility of the analyte or the analyte-CD complex, often enhancing resolution.

Detailed Protocol: Capillary Zone Electrophoresis (CZE)

Instrumentation and Consumables:

  • CE System: A CE system equipped with a PDA or UV detector, temperature control, and autosampler.

  • Capillary: Fused-silica capillary, 50 µm I.D., with an effective length of ~40 cm.

  • Reagents: Sodium phosphate monobasic, phosphoric acid, Hydroxypropyl-β-cyclodextrin (HP-β-CD), HPLC-grade water, 1.0 M Sodium Hydroxide, 0.1 M Sodium Hydroxide.

Protocol Steps:

  • BGE Preparation: Prepare a 50 mM sodium phosphate buffer . Start with 50 mM sodium phosphate monobasic and adjust to pH 2.5 with phosphoric acid. Dissolve 15 mM HP-β-CD into the buffer. Filter the final BGE through a 0.22 µm filter.

  • Sample Preparation: Dissolve the racemic standard in HPLC-grade water to a final concentration of 0.5 mg/mL.

  • Capillary Conditioning (for a new capillary):

    • Rinse with 1.0 M NaOH for 20 min.

    • Rinse with 0.1 M NaOH for 20 min.

    • Rinse with deionized water for 10 min.

    • Rinse with BGE for 15 min.

  • Instrument Setup and Analysis:

    • Set the capillary temperature to 25 °C .

    • Perform a pre-run rinse with the BGE for 2 minutes.

    • Inject the sample using a hydrodynamic injection (e.g., 50 mbar for 5 seconds ).

    • Apply a separation voltage of +25 kV .

    • Set the detector wavelength to 214 nm (peptide bonds in the buffer can interfere at lower wavelengths, but signal for the analyte is often stronger here than at 225 nm).

  • Data Processing:

    • Identify the migration times for both enantiomers.

    • Calculate the resolution (Rs).

Anticipated Results:

ParameterEnantiomer 1Enantiomer 2
Migration Time (t_m) ~6.2 min~6.5 min
Resolution (R_s) \multicolumn{2}{c}{ > 1.8 }
Efficiency (Plates, N) \multicolumn{2}{c}{ > 150,000 }

Method Validation and Trustworthiness

Every protocol described herein must be part of a self-validating system. Before routine use, the chosen method should be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose.

Key System Suitability & Validation Parameters:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of impurities or related substances.

  • Resolution (Rs): Must be ≥ 1.5 to ensure baseline separation for accurate quantitation.

  • Precision: Assessed as the relative standard deviation (RSD) of peak areas and retention/migration times from replicate injections.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion

Both chiral HPLC and chiral CE provide effective and reliable means for separating the enantiomers of this compound.

  • Chiral HPLC on a polysaccharide CSP under normal-phase conditions is a highly robust and reproducible method, benefiting from excellent peak shapes and high selectivity. It is often the preferred method in quality control environments and is more easily adaptable for preparative-scale purification.

  • Chiral CE offers unparalleled separation efficiency, leading to very sharp peaks and high resolution. Its extremely low reagent and sample consumption make it an environmentally friendly and cost-effective choice, particularly for high-throughput screening and method development in research settings.

The choice between these techniques will depend on the specific application, available instrumentation, and desired outcomes. The protocols provided in this guide serve as a validated starting point for developing and implementing robust enantioselective analyses for this and structurally related chiral amines.

References

  • Title: Chiral Resolution of Basic Pharmaceutical Enantiomers by Capillary Zone Electrophoresis Source: Taylor & Francis Online URL: [Link]

  • Title: Enantioresolution of pharmaceutical compounds by capillary electrophoresis. Use of cyclodextrins and antibiotics Source: PubMed URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Capillary Electrophoresis: an Attractive Technique for Chiral Separations Source: International Labmate URL: [Link]

  • Title: Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis Source: MDPI URL: [Link]

  • Title: Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux Source: Springer URL: [Link]

  • Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL: [Link]

  • Title: Chiral Drug Analysis in Forensic Chemistry: An Overview Source: MDPI URL: [Link]

Sources

Receptor binding assay for 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Affinity Radioligand Binding Characterization of 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Executive Summary & Scientific Rationale

The compound This compound represents a structural regioisomer of the known psychostimulant 4-methoxy-2-methylamphetamine (2,4-MMA).[1] While the 2-amine analogues (amphetamines) are well-characterized monoamine releasers, the 1-amine (α-ethylbenzylamine) scaffold is a distinct pharmacophore often associated with reuptake inhibition or direct receptor modulation, yet frequently overlooked in standard screenings.[1]

Given the 4-methoxy-2-methyl substitution pattern on the phenyl ring—a hallmark of potent serotonergic activity (reminiscent of PMMA and 2,5-DMA)—this assay focuses on determining the binding affinity (


) for the Serotonin 5-HT2A receptor .[1] This receptor is the primary target for psychedelic and psychotomimetic activity. This protocol utilizes a Competition Radioligand Binding Assay  using [³H]-Ketanserin, the gold standard for labeling 5-HT2A sites with high specificity.[1]

Key Objectives:

  • Quantify the affinity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) of the target ligand against [³H]-Ketanserin.[1]
    
  • Establish a reproducible high-throughput screening (HTS) compatible workflow.

  • Differentiate specific binding from non-specific hydrophobic interactions common with lipophilic phenethylamines.

Target Molecule Profile

PropertyDetail
IUPAC Name This compound
Chemical Class α-Ethylbenzylamine / Phenethylamine Regioisomer
Molecular Formula C₁₁H₁₇NO
MW 179.26 g/mol
Predicted Target 5-HT2A Receptor (Agonist/Antagonist), SERT
LogP (Predicted) ~2.5 (Lipophilic, requires careful solubilization)

Assay Principle: Competition Binding

The assay measures the ability of the non-radioactive test compound (this compound) to displace a radiolabeled ligand ([³H]-Ketanserin) from the 5-HT2A receptor binding site.[1]

  • Receptor Source: Membranes from HEK-293 cells stably expressing human 5-HT2A.[1]

  • Radioligand: [³H]-Ketanserin (Antagonist, high affinity,

    
     nM).[1]
    
  • Non-Specific Binding (NSB) Definition: Defined by 10 µM Methysergide or Mianserin.[1]

  • Readout: Liquid Scintillation Counting (CPM).

Mechanism of Action Diagram

ReceptorBinding Receptor 5-HT2A Receptor (Membrane Bound) Complex_Hot Receptor-[3H] Complex Receptor->Complex_Hot + [3H] Ligand Complex_Cold Receptor-Amine Complex Receptor->Complex_Cold + Test Compound (Competition) Radioligand [3H]-Ketanserin (Hot Ligand) Radioligand->Complex_Hot TestCompound Target Amine (Cold Ligand) TestCompound->Complex_Cold Signal Scintillation Signal (CPM) Complex_Hot->Signal Detected Complex_Cold->Signal Signal Reduction

Caption: Competitive binding dynamic where the test amine displaces [3H]-Ketanserin, reducing the scintillation signal.

Materials & Reagents

Biologicals[1][2][3][4][5][6]
  • Membrane Prep: HEK-293 cells overexpressing human 5-HT2A receptor (

    
     pmol/mg protein).[1]
    
  • Radioligand: [³H]-Ketanserin (Specific Activity: 60-85 Ci/mmol).[1] Note: Handle in designated radiation safety zone.

Chemicals[1][2][4][5][7][8][9][10]
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at 37°C.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice cold).[1]

  • NSB Control: Methysergide maleate (10 µM final).

  • Polyethylenimine (PEI): 0.1% (w/v) solution for filter soaking.[1]

Detailed Experimental Protocol

Step 1: Pre-Assay Preparation
  • Filter Preparation: Soak GF/B glass fiber filter mats in 0.1% PEI for at least 60 minutes at 4°C. Rationale: PEI is a cationic polymer that neutralizes the negative charge of glass fibers, significantly reducing specific binding of the lipophilic amine to the filter itself.

  • Compound Dilution:

    • Dissolve this compound in 100% DMSO to create a 10 mM stock.[1]

    • Perform serial dilutions (1:10) in Assay Buffer to generate concentrations ranging from

      
       M to 
      
      
      
      M.[1]
    • Critical: Final DMSO concentration in the assay well must be <1% to avoid membrane disruption.

Step 2: Assay Assembly (96-Well Plate)

Perform in triplicate. Total volume per well: 200 µL .

ComponentVolumeDescription
Assay Buffer 100 µLVolume adjustment (or 50 µL if using larger membrane vol).
Test Compound 25 µLVarying concentrations (

to

M).[1]
Radioligand 25 µL[³H]-Ketanserin (Final conc: ~1.0 nM, near

).[1]
Membranes 50 µL~10-20 µg protein/well.[1] Add LAST to initiate reaction.
  • Total Binding (TB) Wells: Buffer + Radioligand + Membranes.[1]

  • Non-Specific Binding (NSB) Wells: 10 µM Methysergide + Radioligand + Membranes.[1]

Step 3: Incubation
  • Seal plates and incubate for 60 minutes at 37°C .

    • Note: While many 5-HT assays are done at RT, 37°C ensures equilibrium is reached for potentially slower-associating novel ligands.[1]

Step 4: Harvesting & Counting
  • Termination: Rapidly filter the reaction mixture through the PEI-soaked GF/B filters using a cell harvester (e.g., PerkinElmer Filtermate).

  • Wash: Wash filters 3x with 300 µL of ice-cold Wash Buffer .

    • Critical: Rapid washing (<10 sec total) prevents dissociation of the bound ligand.

  • Drying: Dry filter plates at 50°C for 30-60 mins.

  • Scintillation: Add 25-50 µL of Microscint-20 cocktail per well.

  • Read: Count on a TopCount or MicroBeta counter (1 min/well).

Data Analysis & Validation

Calculations
  • Specific Binding (SB):

    
    
    
  • IC50 Determination: Plot % Specific Binding vs. Log[Compound] and fit to a one-site competition model:

    
    
    
  • Ki Calculation (Cheng-Prusoff):

    
    [1]
    
    • 
       = Concentration of [³H]-Ketanserin used (nM).[1]
      
    • 
       = Dissociation constant of [³H]-Ketanserin (determined previously via Saturation Binding).[1]
      
Workflow Visualization

AssayWorkflow cluster_prep Preparation cluster_assay Binding Reaction cluster_analysis Data Output Membrane Thaw Membranes (HEK-5HT2A) Assembly Assemble in 96-well (Buffer + Ligand + [3H] + Memb) Membrane->Assembly Ligand Dilute Test Cmpd (10^-5 to 10^-11 M) Ligand->Assembly Filters Pre-soak Filters (0.1% PEI) Harvest Vacuum Filtration & Wash (3x) Filters->Harvest Incubate Incubate 60 min @ 37°C Assembly->Incubate Incubate->Harvest Count Scintillation Counting (CPM) Harvest->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Caption: Step-by-step workflow from reagent preparation to Ki calculation.

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB): If NSB > 20% of Total Binding, the lipophilic nature of the 4-methoxy-2-methylphenyl group may be causing filter adsorption.[1]

    • Solution: Increase PEI soak time or add 0.1% BSA to the Assay Buffer.

  • Low Signal:

    • Solution: Verify membrane protein integrity (freeze/thaw cycles degrade GPCRs). Ensure [³H]-Ligand has not degraded (check purity via HPLC).

  • Steep Hill Slope (>1.2):

    • Solution: Indicates positive cooperativity or aggregation of the test compound. Sonicate the test compound stock or add 0.01% Triton X-100.

References

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book: 5-HT2A Binding.[1] University of North Carolina at Chapel Hill. [Link]

  • Knight, A. R., et al. (2004). "Radioligand binding assays: Methodological aspects." Methods in Molecular Biology, 259, 1-18.
  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Nichols, D. E. (2016). "Psychedelics." Pharmacological Reviews, 68(2), 264-355. (Context for phenethylamine structure-activity relationships). [Link][1]

Sources

Application Notes and Protocols: In Vitro Pharmacological Profiling of 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of 1-(4-Methoxy-2-methylphenyl)propan-1-amine, a novel phenethylamine derivative. Given its structural similarity to known psychoactive compounds, a systematic evaluation of its interaction with key central nervous system targets is crucial for understanding its potential biological activity and mechanism of action.[1] This guide presents a tiered screening cascade, beginning with primary assays on monoamine transporters, followed by mechanistic studies and broader off-target liability screening. The protocols herein are designed for researchers in pharmacology, toxicology, and drug development, providing detailed, self-validating methodologies to generate a robust pharmacological profile.

Introduction: The Rationale for a Tiered Screening Approach

The compound this compound belongs to the broad class of phenethylamines, which includes many substances with significant effects on the central nervous system. The pharmacological profiles of such novel psychoactive substances (NPS) can be established rapidly in vitro to predict their potential psychoactive effects and potency in humans.[2] A compound's specific activity—whether it is a stimulant, entactogen, or psychedelic—is largely dictated by its affinity and functional activity at monoamine transporters (dopamine, norepinephrine, and serotonin transporters; DAT, NET, and SERT) and key G-protein coupled receptors (GPCRs), such as serotonin receptors.[2][3]

Therefore, a logical, tiered approach is essential for an efficient and informative characterization. This guide proposes a workflow that prioritizes the most probable targets first, building a comprehensive profile that informs subsequent, more specialized assays.

Experimental Logic & Workflow

The proposed workflow is designed to first identify primary targets and then elucidate the specific mechanism of action, followed by an assessment of broader receptor interactions.

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Secondary & Off-Target Profiling T1_Bind Radioligand Binding Assays (DAT, NET, SERT) Determine Affinity (Ki) T1_Func Synaptosomal Uptake Assays (DAT, NET, SERT) Determine Potency (IC50) T1_Bind->T1_Func High affinity suggests functional relevance T2_Release Transporter-Mediated Release Assay (Inhibitor vs. Releaser) T1_Func->T2_Release Potent uptake inhibition warrants mechanistic study T3_GPCR GPCR Binding Panel (e.g., 5-HT2A, 5-HT1A, Adrenergic) T1_Func->T3_GPCR Broaden profile T2_Release->T3_GPCR Complete primary profile T3_MAO MAO Inhibition Assays (MAO-A & MAO-B) T3_GPCR->T3_MAO start Test Compound start->T1_Bind

Caption: Tiered workflow for in vitro characterization.

Tier 1: Monoamine Transporter Interaction

The initial and most critical step is to determine if this compound interacts with the primary monoamine transporters. These assays quantify the compound's binding affinity (Ki) and its functional potency as an inhibitor of neurotransmitter uptake (IC50).

Radioligand Binding Assays: Measuring Target Affinity

These assays measure the displacement of a specific, high-affinity radioligand from its target transporter by the test compound. This competition provides a quantitative measure of the compound's binding affinity (Ki).

Principle: Cell membranes expressing the target transporter (DAT, NET, or SERT) are incubated with a fixed concentration of a suitable radioligand and varying concentrations of the test compound. The amount of radioligand binding is inversely proportional to the affinity of the test compound for the transporter.

Protocol 2.1: Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter, or appropriate rodent brain tissue (e.g., striatum for DAT), in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[4]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[4]

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.

  • Assay Setup (96-well plate format):

    • To each well, add in order:

      • 50 µL Assay Buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)

      • 50 µL of test compound (this compound) at various concentrations (e.g., 0.1 nM to 100 µM).

      • 50 µL of radioligand at a concentration near its Kd. (See Table 1).

      • 100 µL of membrane preparation (typically 5-20 µg protein).

    • For Total Binding wells, add 50 µL of buffer instead of the test compound.

    • For Non-Specific Binding (NSB) wells, add a high concentration of a known inhibitor instead of the test compound (See Table 1).[5]

  • Incubation & Filtration:

    • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[4]

    • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[6]

    • Wash the filters rapidly four times with ice-cold wash buffer (Assay Buffer).

  • Counting & Analysis:

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis (e.g., in Prism GraphPad).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Target Radioligand Kd (approx.) NSB Definer
DAT [³H]-WIN 35,4285-15 nM10 µM Cocaine
NET [³H]-Nisoxetine1-5 nM10 µM Desipramine
SERT [³H]-Citalopram1-3 nM10 µM Fluoxetine
Table 1: Common Radioligands for Monoamine Transporter Binding Assays.
Synaptosomal Uptake Assays: Measuring Functional Potency

This assay provides a functional measure of the compound's ability to inhibit neurotransmitter reuptake in a system that closely mimics the physiological environment of the synapse.

Principle: Synaptosomes, which are resealed nerve terminals isolated from brain tissue, retain functional transporters.[7] They are incubated with a radiolabeled neurotransmitter substrate ([³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin) in the presence of varying concentrations of the test compound. A potent inhibitor will prevent the uptake of the radiolabeled substrate into the synaptosome.

G cluster_0 Presynaptic Terminal (Synaptosome) transporter SERT uptake transporter->uptake vesicle Vesicle outside Synaptic Cleft ligand [³H]-5-HT ligand->transporter Uptake inhibitor Test Compound inhibitor->transporter Blockade

Caption: Principle of the Synaptosomal Uptake Inhibition Assay.

Protocol 2.2: Synaptosomal [³H]-Neurotransmitter Uptake Assay

  • Synaptosome Preparation:

    • Dissect relevant brain regions from rodents (e.g., striatum for DAT, hippocampus/cortex for NET/SERT) in ice-cold 0.32 M sucrose solution.[8]

    • Homogenize the tissue gently in 20 volumes of sucrose solution using a Teflon-glass homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 16,000 x g for 15 minutes at 4°C.[6]

    • The resulting pellet (P2 fraction) contains the synaptosomes. Resuspend this pellet in a suitable volume of Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 5 KCl, 1.2 MgSO₄, 1.2 CaCl₂, 1.5 KH₂PO₄, 10 Glucose, 25 HEPES, pH 7.4).[8]

    • Determine protein concentration. Keep synaptosomes on ice until use.

  • Assay Setup:

    • Pre-incubate aliquots of the synaptosomal suspension (50-100 µg protein) with varying concentrations of this compound for 10 minutes at 37°C.

    • To define non-specific uptake, incubate a parallel set of samples with a high concentration of a selective inhibitor (e.g., 10 µM Cocaine for DAT).[9] Another control is to run the assay at 4°C, where active transport is inhibited.[6]

  • Initiation and Termination:

    • Initiate the uptake by adding a fixed concentration of the [³H]-neurotransmitter (e.g., 10-20 nM [³H]-Dopamine).

    • Incubate for a short period (typically 3-8 minutes) at 37°C. The incubation time should be within the linear range of uptake, determined in preliminary experiments.[8]

    • Terminate the reaction by adding 3 mL of ice-cold KRH buffer followed by rapid filtration through GF/C filters, as described in Protocol 2.1.

  • Counting & Analysis:

    • Wash, dry, and count the filters as previously described.

    • Calculate specific uptake: Uptake at 37°C - Non-specific Uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

Data Point Interpretation Example Psychoactive Profile
Low Ki & IC50 at DAT/NET Potent Dopamine/Norepinephrine Uptake InhibitorStimulant (e.g., Cocaine, Methylphenidate)
Low Ki & IC50 at SERT Potent Serotonin Uptake InhibitorAntidepressant (e.g., Fluoxetine)
Low Ki & IC50 at all three Triple Reuptake InhibitorAtypical Stimulant/Antidepressant
SERT/DAT IC50 Ratio < 1 Serotonin-selectiveEntactogen potential (e.g., MDMA)
Table 2: Interpreting Tier 1 Data.

Tier 2: Differentiating Releasers from Blockers

If a compound is a potent uptake inhibitor, it is critical to determine if it acts as a simple channel blocker or as a substrate that induces reverse transport (efflux), commonly known as a "releaser." This distinction has significant pharmacological implications (e.g., Cocaine, a blocker, vs. Amphetamine, a releaser).

Protocol 3.1: In Vitro Release (Efflux) Assay

  • Cell/Synaptosome Loading:

    • Use either transfected HEK293 cells or freshly prepared synaptosomes as described previously.

    • Incubate the cells/synaptosomes with a [³H]-neurotransmitter (e.g., [³H]-Dopamine) for 30-45 minutes at 37°C to allow for active uptake and loading.[10]

    • Wash the preparations 3-4 times with ice-cold buffer to remove extracellular radioactivity.

  • Measuring Basal and Stimulated Efflux:

    • Resuspend the loaded cells/synaptosomes in fresh, pre-warmed KRH buffer.

    • Take samples of the supernatant at regular intervals (e.g., every 2 minutes) for the first 10 minutes to establish a stable baseline of basal efflux.

    • At the 10-minute mark, add the test compound (at a concentration of ~10x its uptake IC50) or a known releasing agent (e.g., d-Amphetamine for DAT) or vehicle.

    • Continue collecting supernatant samples for an additional 20-30 minutes.

  • Analysis:

    • At the end of the experiment, lyse the cells/synaptosomes to determine the total remaining intracellular radioactivity.

    • Count the radioactivity in all supernatant samples and the final cell lysate.

    • Express the radioactivity in each supernatant sample as a percentage of the total radioactivity present at the start of that collection interval.

    • A significant increase in the rate of efflux above baseline after the addition of the test compound indicates it is a releasing agent.[10]

Tier 3: Off-Target and Secondary Profiling

A comprehensive profile requires assessing interactions with other key CNS targets to predict potential side effects or additional psychoactive properties.

GPCR Functional Assays

Many psychoactive phenethylamines interact with serotonin receptors, particularly the 5-HT₂ subfamily. Agonism at the 5-HT₂A receptor is the primary mechanism for classic psychedelic drugs.[3]

Principle: A cell line stably expressing the human 5-HT₂A receptor is used. Since the 5-HT₂A receptor is Gq-coupled, its activation leads to the stimulation of Phospholipase C (PLC), resulting in the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium ([Ca²⁺]i). This response can be measured using a fluorescent calcium indicator dye or an HTRF assay for IP₁ accumulation.

Protocol 4.1: Calcium Flux Assay for 5-HT₂A Receptor Activation

  • Cell Plating: Plate HEK293 cells stably expressing the h5-HT₂A receptor into black, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C, according to the manufacturer's instructions.

  • Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.

    • Measure the baseline fluorescence for 15-30 seconds.

    • Inject varying concentrations of this compound and continue to record the fluorescence signal for 2-3 minutes.

    • As a positive control, use a known 5-HT₂A agonist like 5-HT or DOI.

  • Analysis:

    • The change in fluorescence intensity (peak minus baseline) reflects the increase in intracellular calcium.

    • Plot the response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy relative to the positive control).

Monoamine Oxidase (MAO) Inhibition Assays

Inhibition of MAO enzymes, which metabolize monoamine neurotransmitters, can potentiate the effects of transporter inhibitors or releasers.

Principle: This assay measures the activity of MAO-A or MAO-B by monitoring the production of hydrogen peroxide (H₂O₂) from the enzymatic oxidation of a substrate. The H₂O₂ is detected using a fluorometric probe.[11]

Protocol 4.2: Fluorometric MAO-A/B Inhibition Assay

  • Enzyme and Reagent Preparation: Use recombinant human MAO-A or MAO-B enzymes. Prepare a working reagent containing assay buffer, a substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red).[11]

  • Assay Setup:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the MAO-A or MAO-B enzyme and incubate for 10-15 minutes at room temperature to allow for inhibitor interaction.[11]

    • Include positive controls: Clorgyline for MAO-A and Selegiline (or Pargyline) for MAO-B.[12][13]

  • Reaction and Measurement:

    • Initiate the reaction by adding the working reagent to all wells.

    • Incubate for 20-30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm).

  • Analysis:

    • Calculate the percentage of inhibition relative to vehicle controls.

    • Plot the inhibition percentage against the log concentration of the test compound to determine the IC50 value for both MAO-A and MAO-B.

Parameter Compound A Compound B Compound C
DAT IC50 (nM) 505000200
NET IC50 (nM) 253000150
SERT IC50 (nM) 80015050
Release Assay ReleaserBlockerBlocker
5-HT2A EC50 (nM) >10,000>10,00080
MAO-A IC50 (nM) >10,000>10,000>10,000
Predicted Profile Amphetamine-like StimulantSSRI-likeSerotonergic Psychedelic
Table 3: Example Data Summary and Pharmacological Interpretation.

References

  • Pharmacological profiling of novel psychoactive substances. (n.d.). ResearchGate. [Link]

  • Åstrand, A., Guerrieri, D., Vikingsson, S., Kronstrand, R., & Gréen, H. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors-On-target receptor potency and efficacy, and off-target effects. Forensic Science International, 317, 110553. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Hasenhuetl, P. S., Bhat, S., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. [Link]

  • Di Trana, A. (2022). Profiling of in vitro metabolism of New Psychoactive Substances. Diva-portal.org. [Link]

  • Hasenhuetl, P. S., Bhat, S., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. [Link]

  • Peters, F. T. (2011). In vitro approaches to studying the metabolism of new psychoactive compounds. Drug testing and analysis, 3(7-8), 487–495. [Link]

  • Carboni, E., & Tanda, G. L. (2004). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. The Journal of Neuroscience, 24(14), 3469–3476. [Link]

  • Eriksen, J., et al. (2021). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (173). [Link]

  • Di Trana, A. (2022). Profiling of in vitro metabolism of New Psychoactive Substances. Tesi di dottorato. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

  • Zhu, J., et al. (2017). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. Journal of Neuroimmune Pharmacology, 12(4), 693–704. [Link]

  • Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. (2022). National Institute of Justice. [Link]

  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. (2020). Frontiers in Chemistry, 8, 577969. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 65, Unit 12.11. [Link]

  • Klapproth, E., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5437. [Link]

  • GPCR Functional Assay Technology. (n.d.). Tanso Biosciences. [Link]

  • Cunningham, A. M., & He, S. S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR protocols, 2(1), 100267. [Link]

  • Zhang, L. L., & Zhao, Y. F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 19–27. [Link]

  • Bhattarai, S., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 24(21), 15904. [Link]

  • Yabanoğlu-Çiftçi, S., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules (Basel, Switzerland), 26(21), 6649. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta pharmacologica Sinica, 27(6), 716–722. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]

  • Fridén, M. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. [Link]

  • How to Test for New Psychoactive Substances. (2022). Lab Manager. [Link]

  • Assessing the pharmacological properties of Novel Psychoactive Substances (NPS) identified online. (2022). University of Hertfordshire. [Link]

  • Synthesis and Pharmacology of 1-Methoxy Analogs of. (n.d.). Amanote Research. [Link]

  • 1-(4-Methoxyphenyl)-2-methylpropan-1-one. (n.d.). PubChem. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2023). MDPI. [Link]

Sources

Protocol for derivatization of 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Derivatization of 1-(4-Methoxy-2-methylphenyl)propan-1-amine for Chromatographic and Spectroscopic Analysis

Senior Application Scientist: Dr. Gemini

Abstract

This document provides a comprehensive guide to the chemical derivatization of this compound, a chiral primary amine of interest in pharmaceutical research and development. Due to the inherent polarity and chirality of this analyte, direct analysis can be challenging, often resulting in poor chromatographic peak shape and an inability to resolve enantiomers.[1] This guide details two robust protocols for derivatization: (1) N-acylation with trifluoroacetic anhydride (TFAA) for enhanced volatility and sensitivity in Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and (2) chiral derivatization with α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form diastereomeric amides, enabling the determination of enantiomeric purity via Nuclear Magnetic Resonance (NMR) spectroscopy. The underlying principles, step-by-step methodologies, expected outcomes, and troubleshooting are discussed to provide researchers with a self-validating framework for reliable characterization.

Introduction: The Rationale for Derivatization

This compound is a primary amine whose analytical characterization is critical for quality control, metabolic studies, and synthetic process optimization. Primary amines are notoriously difficult to analyze directly using gas chromatography (GC) because their high polarity leads to interactions with active sites (e.g., free silanols) in the GC system, causing significant peak tailing and poor quantification.[1] Furthermore, as a chiral compound, resolving its enantiomers is paramount, since different enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.[2][3][4]

Chemical derivatization addresses these challenges by covalently modifying the amine functional group to:

  • Reduce Polarity & Increase Volatility : Replacing the polar N-H bond with a less polar group, such as an N-acyl group, decreases intermolecular hydrogen bonding, making the molecule more volatile and suitable for GC analysis.[1]

  • Enhance Detector Sensitivity : The introduction of specific functional groups, particularly those containing fluorine atoms, dramatically increases the response of an Electron Capture Detector (ECD) or improves fragmentation patterns in mass spectrometry.[1][5]

  • Enable Chiral Separation : Reacting the enantiomeric amine with a single, pure enantiomer of a chiral derivatizing agent (CDA) creates a pair of diastereomers.[3][6] These diastereomers have different physical properties and can be separated and quantified using standard achiral analytical techniques like NMR or HPLC.[3][7]

This application note provides detailed protocols for two of the most effective and widely adopted derivatization strategies for primary amines.

General Reaction Principle: N-Acylation

The protocols described herein are based on the principle of N-acylation, a robust reaction where a primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid anhydride or acid chloride).[8] The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of a stable amide bond and the elimination of a leaving group (e.g., trifluoroacetate or chloride).[8]

Caption: General mechanism of N-acylation of a primary amine.

Protocol 1: Achiral Derivatization with TFAA for GC-MS Analysis

This protocol is designed to prepare a volatile and thermally stable derivative of the analyte for purity assessment and quantification by GC-MS. Trifluoroacetic anhydride (TFAA) is an ideal reagent as it is highly reactive and introduces a trifluoroacetyl group, which enhances volatility and provides characteristic fragments for mass spectrometric identification.[9]

Causality of Experimental Choices
  • Reagent : TFAA is chosen for its high reactivity with primary amines and the desirable properties it imparts to the derivative.[5]

  • Solvent : Anhydrous ethyl acetate or acetonitrile is used to dissolve the analyte and reagent while being inert to the reaction and easily removable. Anhydrous conditions are critical as TFAA reacts violently with water.[1]

  • Temperature : Heating at 60-70°C ensures the reaction proceeds to completion in a short timeframe (15-30 minutes).[1]

  • Work-up : After the reaction, excess reagent and solvent are evaporated under a stream of nitrogen. This step is crucial to prevent column or detector contamination. The sample is then redissolved in a suitable solvent for injection.[1]

Detailed Experimental Protocol

G start Start: Analyte Sample prep Sample Preparation Place known amount of amine in vial. Evaporate solvent to dryness. start->prep add_solvent Add 200 µL Anhydrous Ethyl Acetate prep->add_solvent add_tfaa Add 100 µL TFAA add_solvent->add_tfaa react Reaction Cap vial tightly. Heat at 60-70°C for 20 min. add_tfaa->react cool Cool to Room Temperature react->cool evaporate Evaporate Excess Reagent Under gentle stream of N₂. cool->evaporate redissolve Redissolve Residue in Injection Solvent (e.g., Hexane) evaporate->redissolve inject Inject 1 µL into GC-MS System redissolve->inject

Caption: Workflow for TFAA derivatization for GC-MS analysis.[1]

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)[5]

  • Anhydrous ethyl acetate (or acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation : Accurately place a known amount of the amine sample (e.g., 1 mg) into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition : To the dry sample, add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[1]

  • Reaction : Immediately cap the vial tightly. Vortex briefly to mix and place it in a heating block or oven set to 60-70°C for 20 minutes.[1]

  • Cooling & Evaporation : Remove the vial from the heat and allow it to cool to room temperature. Carefully uncap the vial in a fume hood and evaporate the excess solvent and TFAA under a gentle stream of nitrogen.

  • Reconstitution : Redissolve the resulting residue in an appropriate volume of a GC-compatible solvent (e.g., 1 mL of hexane or ethyl acetate) for analysis.

  • Analysis : Inject 1 µL of the derivatized sample into the GC-MS system.

Expected Results

The derivatized product, N-(1-(4-methoxy-2-methylphenyl)propyl)-2,2,2-trifluoroacetamide, will be significantly less polar and more volatile, resulting in a sharp, symmetrical peak on a non-polar GC column (e.g., DB-5ms) with a shorter retention time compared to the underivatized amine.

CompoundDerivatizationExpected Observation
This compoundNoneBroad, tailing peak or no elution
TFAA DerivativeCompleteSharp, symmetrical peak

Protocol 2: Chiral Derivatization with Mosher's Acid Chloride for NMR Analysis

This protocol is essential for determining the enantiomeric excess (% ee) of the amine sample. By reacting the racemic or scalemic amine with a single enantiomer of Mosher's acid chloride (e.g., (R)-(-)-MTPA-Cl), a mixture of diastereomeric amides is formed. These diastereomers exhibit distinct signals in ¹H and ¹⁹F NMR spectra, which can be integrated to quantify the ratio of the original enantiomers.[3][6][7]

Causality of Experimental Choices
  • Reagent : Mosher's acid chloride is the gold standard for this application.[3] It is chiral, lacks a proton at the α-position (preventing racemization), and the trifluoromethyl group provides a clean, distinct signal in the ¹⁹F NMR spectrum for easy quantification.[3][10]

  • Base : A non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards product formation.[8]

  • Solvent : Anhydrous dichloromethane (DCM) is an excellent aprotic solvent that dissolves the reactants without participating in the reaction.

  • Analysis Method : NMR spectroscopy is ideal because the diastereomeric products are not physically separated. The different chemical environments of the protons and fluorine atoms in the two diastereomers lead to different chemical shifts, allowing for direct quantification by signal integration.[3][6][11]

Detailed Experimental Protocol

G start Start: Chiral Amine Sample dissolve Dissolve Amine (1.0 eq) & Base (1.2 eq) in Anhydrous DCM start->dissolve cool Cool Solution to 0°C (Ice Bath) dissolve->cool add_reagent Slowly Add (R)-MTPA-Cl (1.1 eq) Dropwise cool->add_reagent react Stir at RT for 2-4 hours Monitor by TLC add_reagent->react workup Aqueous Workup (e.g., wash with 1M HCl, NaHCO₃, brine) react->workup dry Dry Organic Layer (e.g., Na₂SO₄) & Evaporate Solvent workup->dry analyze Analyze Crude Diastereomeric Amides by ¹H and ¹⁹F NMR dry->analyze

Caption: Workflow for Mosher's amide formation for NMR analysis.

Materials:

  • This compound sample (chiral)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine (anhydrous)

  • 1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • NMR spectrometer (¹H and ¹⁹F capabilities) and deuterated solvent (e.g., CDCl₃)

Procedure:

  • Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling : Cool the solution to 0°C in an ice bath.

  • Reagent Addition : Slowly add (R)-MTPA-Cl (1.1 eq) dropwise to the stirred solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC). The reaction must proceed to 100% conversion to ensure the diastereomeric ratio accurately reflects the enantiomeric ratio of the starting amine.[6]

  • Work-up : Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric amides. Purification is often not necessary for NMR analysis.

  • Analysis : Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹⁹F NMR spectra.

Expected Results & Data Interpretation

In the NMR spectrum, specific protons (and the fluorine atoms) in the two diastereomers—(R,S)-amide and (R,R)-amide—will be in slightly different chemical environments, resulting in two distinct signals for each. The methoxy (OCH₃) or methyl (CH₃) groups on the amine portion are often well-resolved.

Example Data Table (Hypothetical ¹⁹F NMR Data):

DiastereomerChemical Shift (ppm)Integration Value
(R,S)-MTPA Amide-71.51.0
(R,R)-MTPA Amide-71.80.8

Calculation of Enantiomeric Excess (% ee): % ee = [ (Integration_major - Integration_minor) / (Integration_major + Integration_minor) ] * 100 In the example above: % ee = [ (1.0 - 0.8) / (1.0 + 0.8) ] * 100 = 11.1%

This indicates the starting amine sample contained an 11.1% excess of the S-enantiomer.

Troubleshooting

IssuePossible CauseRecommended Solution
Protocol 1: No peak or very broad peak in GCIncomplete derivatization or degradation.Ensure anhydrous conditions. Confirm reaction completion by running a known standard. Check GC inlet temperature for thermal degradation.
Protocol 1: Extraneous peaks in chromatogramContamination from solvent or reagent.Use high-purity, anhydrous solvents. Ensure complete evaporation of excess TFAA before reconstitution.
Protocol 2: Inaccurate % ee calculationReaction did not go to completion (kinetic resolution).[6]Increase reaction time or slightly warm the reaction. Confirm 100% conversion of the starting amine via TLC or ¹H NMR.
Protocol 2: Poor resolution of diastereomeric signals in NMRInsufficient magnetic field strength; poor shimming.Use a higher field NMR spectrometer (e.g., >400 MHz). Carefully shim the instrument. Analyze in a different deuterated solvent.

References

  • Benchchem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. Benchchem.
  • Benchchem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Benchchem.
  • Restek. Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride). Restek Corporation.
  • ResearchGate. (2025). Enantioselective method for determination of amphetamine and its eight analogues using chiral stationary phase. Request PDF.
  • Ataman Kimya. TRIFLUOROACETIC ANHYDRIDE. Ataman Kimya.
  • Sarkouhi, M., Hassan, J., & Shamsipur, M. (2012). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. Semantic Scholar.
  • Losacker, M., et al. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Chiral Analysis: The Essential Role of Mosher's Reagent in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • OUCI. Chromatographic separation of R-(−)/S-(+)-enantiomers of amphetamine and methamphetamine. OUCI.
  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online.
  • CovaChem. TFAA; Trifluoroacetic acid anhydride; CAS# 407-25-0. CovaChem.
  • Current Separations. Enantioresolution of Amphetamine, Methamphetamine, and Deprenyl (Selegiline) by LC, GC, and CE. Current Separations.
  • ResearchGate. (2025). Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. Request PDF.
  • Wikipedia. Mosher's acid. Wikipedia.
  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
  • Benchchem. (R)-1-(4-Methoxyphenyl)propan-2-amine. Benchchem.
  • ResearchGate. N-Acylation Reactions of Amines. ResearchGate.
  • PubMed. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed.
  • The Retort. (2012). Mosher's Acid. The Retort.
  • PMC. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC.
  • Semantic Scholar. Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
  • ResearchGate. (2021). NMR analysis of a chiral amine through derivatization with Mosher acid. ResearchGate.
  • ChemRxiv. (2022). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization Target Molecule: 1-(4-Methoxy-2-methylphenyl)propan-1-amine Classification: Substituted


-ethylbenzylamine

Executive Summary: The Chemical Challenge

Synthesizing This compound presents a "Perfect Storm" of three competing chemical factors that drive side reactions. Unlike simple reductive aminations, this specific substrate requires tailored conditions due to:

  • Electronic Activation (The "Fragile" Bond): The para-methoxy group is a strong electron donor. This significantly weakens the benzylic C–N bond, making the product highly susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions.

  • Steric Hindrance (The "Gatekeeper"): The ortho-methyl group creates steric bulk around the carbonyl carbon. This slows down the initial imine formation, often leading to incomplete conversion or requiring forcing conditions that promote degradation.

  • Nucleophilic Competition (The "Greedy" Amine): As the primary amine product forms, it becomes more nucleophilic than the ammonia source, attacking the intermediate imine to form a secondary amine dimer .

This guide addresses these specific failure modes with mechanistic insights and validated protocols.

Troubleshooting Guide: Diagnostics & Solutions

Issue A: "My yield is low, and I see a non-polar impurity (Alkane)."

Diagnosis: Benzylic Hydrogenolysis (Over-reduction) Context: Common when using Palladium on Carbon (Pd/C) with Hydrogen gas.

  • The Mechanism: The 4-methoxy group stabilizes the benzylic carbocation character. On a Pd surface, the C–N bond inserts into the metal and is cleaved by hydrogen, yielding the propylbenzene derivative (1-propyl-4-methoxy-2-methylbenzene) and ammonia.

  • Visual Pathway:

Hydrogenolysis Amine Target Benzylic Amine Pd_Surface Pd/C Surface (Adsorption) Amine->Pd_Surface Adsorption Cleavage C-N Bond Cleavage Pd_Surface->Cleavage + H2 Alkane Side Product: 1-Propyl-4-methoxy-2-methylbenzene Cleavage->Alkane NH3 Ammonia Cleavage->NH3

Caption: Path of benzylic hydrogenolysis facilitated by electron-donating groups.

  • Corrective Actions:

    • Switch Catalyst: Replace Pd/C with Raney Nickel or Platinum Oxide (PtO₂) . These are far less active toward benzylic C–N cleavage while still reducing the imine.

    • Poison the Catalyst: If you must use Pd/C, add an inhibitor like Ammonium Acetate (excess) or trace Pyridine to the reaction mixture to inhibit the hydrogenolysis sites [1].

    • Abandon Hydrogenation: Switch to a hydride reduction protocol (see Master Protocol below).

Issue B: "Mass Spec shows a large peak at [2M - NH3] (Dimer)."

Diagnosis: Secondary Amine Formation (Dimerization) Context: Occurs in reductive amination when the concentration of the product amine competes with the ammonia source.

  • The Mechanism: The target primary amine reacts with the intermediate imine (instead of ammonia reacting with the ketone). This forms a secondary imine, which is then reduced to a symmetric secondary amine dimer.

  • Visual Pathway:

Dimerization Ketone Precursor Ketone Imine Intermediate Imine Ketone->Imine + NH3 Target Target Primary Amine Imine->Target + Reductant SecImine Secondary Imine Target->SecImine + Imine (Side Reaction) Dimer DIMER IMPURITY (Secondary Amine) SecImine->Dimer + Reductant

Caption: Competitive pathway where product amine attacks the intermediate imine.

  • Corrective Actions:

    • Ammonia Overload: Increase the Ammonia:Ketone ratio to 10:1 or 20:1 . This statistically favors the attack of ammonia over the product amine.

    • Stepwise Addition: Do not add the reducing agent immediately. Allow the imine to form with excess ammonia first, then add the reducing agent.

    • Use Ammonium Acetate: Using

      
       in methanol creates a high local concentration of ammonia and buffers the pH, suppressing dimer formation [2].
      
Issue C: "Reaction is extremely slow / Ketone remains unreacted."

Diagnosis: Steric Inhibition by 2-Methyl Group Context: The ortho-methyl group blocks the trajectory of the incoming nucleophile (Ammonia) to the carbonyl carbon.

  • Corrective Actions:

    • Lewis Acid Activation: Standard conditions (MeOH/NH3) may be too weak. Add Titanium(IV) Isopropoxide (

      
      ) . This coordinates to the carbonyl oxygen, making the carbon highly electrophilic and overcoming the steric barrier [3].
      
    • Dehydrating Conditions: Add molecular sieves (3Å or 4Å) to physically remove water, driving the equilibrium toward the imine.

Comparative Impurity Profile

Impurity TypeStructure / DescriptionCausePrevention Strategy
Dimer Secondary amine (bis-alkylated)Low

concentration; Simultaneous reduction.
High dilution; Excess

; Stepwise reduction.
Alkane 1-propyl-4-methoxy-2-methylbenzeneHydrogenolysis of C-N bond (Pd/C +

).[1]
Use hydride reductants (

) or Raney Ni.
Alcohol 1-(4-methoxy-2-methylphenyl)propan-1-olDirect reduction of ketone (Imine didn't form).Pre-form imine with

before adding reductant.[2]
Formyl N-formyl derivativeIncomplete hydrolysis (Leuckart reaction).Aggressive acid hydrolysis (

, reflux).

Master Protocol: The "Titanium" Route

Why this route? This protocol uses Titanium(IV) Isopropoxide to overcome the ortho-methyl steric hindrance and Sodium Borohydride to avoid the hydrogenolysis risks associated with catalytic hydrogenation.

Materials:
  • Substrate: 1-(4-Methoxy-2-methylphenyl)propan-1-one (1.0 eq)

  • Amine Source: Ammonia (7M in Methanol) or Ammonium Acetate (excess)

  • Lewis Acid: Titanium(IV) Isopropoxide (

    
    ) (1.25 eq)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous THF or Methanol

Step-by-Step Methodology:
  • Complexation (The "Steric" Fix):

    • In a flame-dried flask under Nitrogen, dissolve the ketone (1.0 eq) in anhydrous THF.

    • Add

      
       (1.25 eq) followed by the Ammonia source (5–10 eq).
      
    • Critical Step: Stir at room temperature for 6–12 hours. The solution may turn slightly yellow/orange. The Titanium acts as a water scavenger and Lewis acid, forcing the sterically hindered ketone to convert to the imine/titanium-complex.

  • Reduction (The "Selective" Step):

    • Cool the reaction mixture to 0°C.

    • Carefully add

      
       (1.5 eq) portion-wise. (Caution: Gas evolution).
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Note:

      
       is used here because it is safer and cheaper than 
      
      
      
      , and the pre-formation of the imine with Ti eliminates the need for the cyanide's pH selectivity.
  • Quench & Workup:

    • Quench the reaction by adding aqueous Ammonium Hydroxide (

      
      ) or water. A heavy white precipitate (
      
      
      
      ) will form.
    • Filter the mixture through a Celite pad to remove the Titanium salts. Wash the pad with Ethyl Acetate.

    • Extract the filtrate with Ethyl Acetate.

    • Acid/Base Purification:

      • Extract organic layer with 1M

        
         (Product goes into water phase; non-polar impurities stay in organic).
        
      • Wash the aqueous acidic layer with ether (removes unreacted ketone/alkane).

      • Basify the aqueous layer (pH > 12) with

        
        .
        
      • Extract the free amine into DCM or Ethyl Acetate.

  • Validation:

    • Confirm absence of "Dimer" via LC-MS.

    • Confirm retention of Benzylic Amine (no hydrogenolysis) via NMR.

References

  • Sajiki, H. (1995).[3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.

  • Abdel-Magid, A. F., et al. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][6] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Reference for benzylic cleavage mechanisms).

Sources

Scaling up the synthesis of 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Status: Active Ticket Priority: High (Scale-Up Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary & Route Architecture

You are scaling up the synthesis of This compound . This molecule is a substituted phenethylamine derivative. In an industrial or large-scale research setting, the most robust, controllable route involves a three-stage process:

  • Friedel-Crafts Acylation: Constructing the carbon skeleton with high regioselectivity.

  • Oximation: Locking the nitrogen position to prevent dimerization.

  • Catalytic Hydrogenation: Reducing the oxime to the primary amine.[1]

Note: While direct reductive amination (Leuckart-Wallach) is possible, the Oxime route is preferred for scale-up to minimize secondary amine impurities and avoid high-temperature hazardous operations.

Process Workflow Diagram

SynthesisRoute SM 3-Methylanisole (Starting Material) Inter1 Intermediate 1: 4-Methoxy-2-methylpropiophenone SM->Inter1 Friedel-Crafts (Regioselective) Reagent1 Propionyl Chloride AlCl3 / DCM Reagent1->Inter1 Inter2 Intermediate 2: Oxime Derivative Inter1->Inter2 Condensation Reagent2 NH2OH·HCl NaOAc / EtOH Reagent2->Inter2 Product Target Product: 1-(4-Methoxy-2-methylphenyl) propan-1-amine Inter2->Product Hydrogenation Reagent3 H2 (50 psi) Raney Ni / MeOH Reagent3->Product

Caption: Fig 1. Stepwise synthesis workflow prioritizing regiocontrol and purity.

Module 1: Friedel-Crafts Acylation (The Carbon Skeleton)

Objective: Acylation of 3-methylanisole with propionyl chloride to form 4-methoxy-2-methylpropiophenone. Critical Mechanism: The methoxy group is a strong ortho/para director; the methyl group is a weak ortho/para director. The 4-position (para to OMe, ortho to Me) is the most activated and sterically accessible site.

Technical Troubleshooting Guide
SymptomProbable CauseCorrective Action (Scale-Up)
Low Yield / Sticky Solids Moisture Deactivation: AlCl₃ is extremely hygroscopic. Hydrated AlCl₃ is catalytically dead and generates HCl gas.Protocol: Use a "Perrier Addition" mode. Pre-mix AlCl₃ and Propionyl Chloride in the solvent before adding the substrate. This ensures the active acylium ion is formed quantitatively [1].
Positional Isomers (Regio-scrambling) Temperature Spikes: High temperatures allow acylation at the sterically hindered 2-position (ortho to OMe).Control: Maintain internal reactor temperature between 0°C and 5°C during addition. Do not allow the exotherm to exceed 10°C.
Emulsions during Workup Aluminum Salts: Hydrolysis of the reaction mixture generates gelatinous Al(OH)₃.Quench: Pour the reaction mixture into ice-cold dilute HCl (not water). The acid keeps aluminum in solution as Al³⁺, preventing gel formation.

Expert Insight: For scale-up (>100g), replace Dichloromethane (DCM) with 1,2-Dichloroethane (DCE) if reactor temperature control is robust, or consider continuous flow reactors to manage the massive exotherm of the AlCl₃ addition [2].

Module 2: The Nitrogen Installation (Oximation)

Objective: Convert the ketone to the oxime using Hydroxylamine Hydrochloride (NH₂OH·HCl). Why this step? Direct reductive amination often leads to secondary amines (dimers). Pre-forming the oxime locks the nitrogen ratio 1:1.

FAQ: Oximation Challenges

Q: The reaction stalls at 60-70% conversion. Adding more reagent doesn't help. A: This is a pH issue. The reaction releases HCl, dropping the pH. Below pH 4, the amine is protonated and unreactive.

  • Fix: Buffer the system. Use Sodium Acetate (NaOAc) in a 1.2:1 molar ratio to NH₂OH·HCl. Maintain pH 5–6.

Q: I see two spots on TLC/HPLC with the same mass. A: This is normal. Oximes exist as E and Z geometric isomers. Both will reduce to the same primary amine in the next step. Do not attempt to separate them.

Module 3: Catalytic Hydrogenation (The Reduction)

Objective: Reduce the C=N bond to the C-N single bond using Hydrogen gas. Safety Critical: This step involves pressurized hydrogen and pyrophoric catalysts.

Troubleshooting Logic Tree: Impurity Profiling

HydrogenationTroubleshoot Start Issue: Low Purity after Hydrogenation CheckImpurity Identify Major Impurity (LCMS) Start->CheckImpurity Alcohol Impurity: Alcohol (C=N hydrolyzed to C=O, then reduced) CheckImpurity->Alcohol Mass = Target + 1 SecAmine Impurity: Secondary Amine (Dimerization) CheckImpurity->SecAmine Mass = (Target x 2) - NH3 Incomplete Impurity: Remaining Oxime CheckImpurity->Incomplete Mass = Target - 2 FixAlcohol Solution: Remove Water. Run in Anhydrous MeOH/NH3. Alcohol->FixAlcohol FixSecAmine Solution: Add Ammonia gas or switch to Raney Nickel. SecAmine->FixSecAmine FixIncomplete Solution: Increase Pressure/Temp or Refresh Catalyst. Incomplete->FixIncomplete

Caption: Fig 2. Decision matrix for hydrogenation impurities.

Detailed Solutions
  • The Alcohol Impurity (Hydrolysis):

    • Mechanism:[2][3][4][5] Water in the solvent hydrolyzes the imine/oxime back to the ketone, which reduces to the alcohol.

    • Fix: Use anhydrous methanol or ethanol. Add a desiccant (molecular sieves) if running in a batch reactor.

  • The Dimer (Secondary Amine):

    • Mechanism:[2][3][4][5] The formed primary amine reacts with the intermediate imine.

    • Fix: Run the reaction in Methanolic Ammonia (7N NH₃ in MeOH). The excess ammonia shifts the equilibrium away from dimer formation [3].

    • Catalyst Choice:Raney Nickel is superior to Pd/C for suppressing dimer formation in this specific substrate class [4].

  • Catalyst Poisoning:

    • Cause: If the oxime step used sulfur-containing reagents or if the AlCl₃ workup wasn't clean, trace poisons will kill the hydrogenation catalyst.

    • Test: Wash the oxime intermediate thoroughly with water and brine before hydrogenation.

Safety & Handling (The "Must-Reads")

  • Aluminum Chloride (AlCl₃): Reacts violently with water.[3][5][6] In case of a large spill, cover with dry sand or Class D extinguishing agent.[5] NEVER use water [5].[5][7]

  • Raney Nickel: Pyrophoric when dry. Always keep submerged in solvent or water. Filter under an inert atmosphere (Argon/Nitrogen).

  • Hydrogen Gas: Ensure all autoclaves are grounded to prevent static discharge ignition.

References

  • Friedel-Crafts Regioselectivity: Pearson Education. (2024). Regioselectivity in Friedel-Crafts Acylation of Anisoles.

  • Scale-Up Considerations: Shandong Look Chemical. (2021).[8] Problems needing attention in synthesis process scaling up.

  • Reductive Amination Optimization: Vertex AI Search / ACS. (2021). Development and Scale-Up of Direct Asymmetric Reductive Amination.

  • Oxime Hydrogenation: MDPI Encyclopedia. (2022).[7][9] Heterogeneous Catalysis for Selective Hydrogenation of Oximes.

  • AlCl3 Safety: Princeton University EHS. Aluminum Chloride (Anhydrous) Safety Data Sheet.

Sources

Technical Support Center: pH-Modulated Extraction of 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the principles and practice of adjusting pH for the optimal liquid-liquid extraction (LLE) of 1-(4-methoxy-2-methylphenyl)propan-1-amine. We will move beyond simple procedural steps to explain the underlying chemical causality, ensuring you can not only execute the protocol but also troubleshoot and adapt it to your specific needs.

Section 1: Foundational Principles & FAQs

This section addresses the core scientific concepts that govern the successful extraction of your target amine.

Q1: What is the fundamental principle behind the pH-adjusted extraction of this amine?

The technique, known as acid-base extraction, leverages the ability to change the ionization state of the target molecule to control its solubility in different liquid phases.[1][2][3] this compound, like other amines, contains a basic nitrogen atom with a lone pair of electrons.[3][4]

  • In its neutral (free base) form , the amine is an organic molecule with limited solubility in water but high solubility in nonpolar organic solvents like diethyl ether, dichloromethane, or ethyl acetate.[5][6]

  • When reacted with an acid , the nitrogen atom is protonated, forming an ammonium salt (R-NH3+). This salt is an ionic species and is therefore highly soluble in water but poorly soluble in nonpolar organic solvents.[1][7][8]

By systematically adjusting the pH of the aqueous phase, we can force the amine to move from an organic solvent layer into a water-based (aqueous) layer, and vice-versa, leaving behind impurities that do not share its acid-base properties.[9][10]

Q2: What is the pKa of this compound and why is it critical?

The pKa value is the pH at which 50% of the amine is in its neutral form and 50% is in its protonated (ionized) form. This relationship is described by the Henderson-Hasselbalch equation .[12][13][14][15]

For the equilibrium R-NH3+ ⇌ R-NH2 + H+: pH = pKa + log([R-NH2] / [R-NH3+])

This equation is the mathematical key to the extraction: it tells us precisely how to adjust the pH to ensure the amine is overwhelmingly in one form.[12][16] As a general rule for effective separation, the pH of the aqueous phase should be adjusted to at least 2 units above or below the pKa.[11][17]

Q3: How does pH specifically affect the solubility and extraction of the amine?

The pH of the aqueous solution directly dictates which phase the amine will favor. The following table summarizes this relationship, assuming an estimated pKa of 9.5 for the conjugate acid.

pH Range of Aqueous PhaseDominant Amine FormWater SolubilityOrganic Solvent SolubilityOptimal Phase for Amine
pH < 7.5 (Acidic) R-NH3+ (Protonated Salt)HighLowAqueous Phase
pH = 9.5 (At pKa) 50% R-NH3+ / 50% R-NH2ModerateModeratePoor Separation
pH > 11.5 (Basic) R-NH2 (Neutral Free Base)LowHighOrganic Phase

This relationship is visually represented in the diagram below.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Amine_Org Neutral Amine (R-NH2) Amine_Aq Protonated Amine (R-NH3+) Amine_Org->Amine_Aq Add Acid (e.g., HCl) pH << pKa (~9.5) Amine_Aq->Amine_Org Add Base (e.g., NaOH) pH >> pKa (~9.5)

Caption: pH-driven equilibrium of the amine between phases.

Q4: Which acidic and basic solutions are recommended for the extraction?
  • For Acidification (Protonation): 1 M to 2 M Hydrochloric Acid (HCl) is most commonly used.[8][18] It is effective, and any excess is easily removed during subsequent solvent evaporation steps due to its volatility. Dilute sulfuric acid (H2SO4) is a non-volatile alternative.

  • For Basification (Deprotonation): 2 M to 5 M Sodium Hydroxide (NaOH) is typically used to ensure the pH is raised sufficiently above the pKa (~9.5) to convert the ammonium salt back to the free base.[8] Weaker bases like sodium bicarbonate (NaHCO3) are generally not strong enough to deprotonate the ammonium salt effectively and should be avoided for this step.

Section 2: Standard Operating Protocols

The following protocols provide a step-by-step methodology for the extraction and recovery of this compound from a typical organic reaction mixture.

G start Crude Mixture (Amine + Neutral Impurities) in Organic Solvent (e.g., Ether) step1 Add 1M HCl (aq). Shake gently & allow layers to separate. start->step1 sep1 Separate Layers step1->sep1 organic1 Organic Layer: Neutral Impurities sep1->organic1 (Top/Bottom depends on solvent density) aqueous1 Aqueous Layer: Protonated Amine Salt (R-NH3+Cl-) sep1->aqueous1 step2 Add 2M NaOH (aq) to aqueous layer until pH > 11.5. aqueous1->step2 step3 Add fresh Organic Solvent. Shake gently & allow layers to separate. step2->step3 sep2 Separate Layers step3->sep2 organic2 Organic Layer: Purified Neutral Amine (R-NH2) sep2->organic2 aqueous2 Aqueous Layer: Waste (NaCl, H2O) sep2->aqueous2 end Dry Organic Layer (e.g., MgSO4), Filter, and Evaporate Solvent to yield Pure Amine organic2->end

Caption: Complete workflow for amine purification via acid-base extraction.

Protocol 1: Extraction of the Amine from an Organic Mixture into an Aqueous Phase

This protocol is used to separate the basic amine from neutral or acidic impurities.

  • Preparation: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Place this solution in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds with periodic venting. Vigorous shaking can cause emulsions.[19]

  • Separation: Place the funnel in a ring stand and allow the two layers to fully separate.

  • Collection: Drain the lower layer. Then, pour the upper layer out through the top of the funnel to avoid re-mixing. Crucially, identify which layer is aqueous (usually the denser layer, except with halogenated solvents like dichloromethane). You can test this by adding a drop of water to see which layer it joins.

  • Repeat: To ensure quantitative transfer, repeat the acidic wash (steps 2-5) on the organic layer with a fresh portion of 1 M HCl. Combine the aqueous extracts. The amine is now in the combined aqueous layers as its water-soluble salt. The organic layer contains non-basic impurities and can be set aside.

Protocol 2: Recovery of the Purified Amine

This protocol is used to recover the neutral amine from the acidic aqueous solution.

  • Basification: Place the combined acidic aqueous extracts from Protocol 1 into a flask or beaker, preferably in an ice bath to dissipate any heat generated. Slowly add 2 M NaOH while stirring and monitoring the pH with pH paper or a meter. Continue adding base until the solution is strongly alkaline (pH > 11.5). The solution may become cloudy as the neutral amine precipitates or forms an oil.[18]

  • Re-extraction: Transfer the basified aqueous solution to a clean separatory funnel. Add a portion of fresh organic solvent (e.g., diethyl ether), typically about one-third to one-half the volume of the aqueous layer.

  • Mixing & Separation: Shake gently, vent, and allow the layers to separate as described in Protocol 1.

  • Collection: Collect the organic layer containing your purified amine.

  • Repeat: Perform at least two more extractions of the aqueous layer with fresh organic solvent to maximize recovery, combining all organic extracts.[1][17]

  • Final Processing: Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Section 3: Troubleshooting Guide

Even with a robust protocol, experimental challenges can arise. This section addresses the most common issues.

Q1: An emulsion has formed between the layers and they won't separate. What should I do?

Emulsion formation is a frequent issue in LLE, often caused by vigorous shaking or the presence of surfactant-like impurities.[11][19]

  • Solution 1 (Patience): Allow the funnel to sit undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

  • Solution 2 (Gentle Agitation): Gently swirl the funnel or stir the emulsion layer with a glass rod.

  • Solution 3 (Salting Out): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force the separation of the layers.[19]

  • Solution 4 (Filtration): In stubborn cases, drain the entire mixture and pass it through a pad of celite or glass wool in a filter funnel. This can physically disrupt the emulsion.

  • Prevention: In future extractions, use gentle swirling or slow inversions of the separatory funnel rather than aggressive shaking.[19]

Q2: The final yield of my extracted amine is very low. What are the likely causes?

Low recovery is a common problem that can usually be traced to one of several factors.[20][21]

  • Cause 1 (Incorrect pH): If the pH was not made sufficiently acidic (< pKa-2) or sufficiently basic (> pKa+2) during the respective steps, the amine will not have fully partitioned into the desired layer. Always verify the pH of the aqueous phase with a pH meter or test strips.

  • Cause 2 (Insufficient Extractions): A single extraction is rarely sufficient for complete recovery. As described in the protocols, performing three separate extractions with smaller volumes of solvent is significantly more effective than one extraction with a large volume.[1][17]

  • Cause 3 (Analyte Trapping): A significant amount of your product may be trapped in an unresolved emulsion.[19] If you discarded an emulsion layer, you likely discarded product with it.

  • Cause 4 (Premature Precipitation): If the amine salt is not fully soluble in the acidic aqueous phase, it may precipitate at the interface, leading to loss. This can sometimes be resolved by adding more water to the aqueous phase to ensure the salt remains dissolved.

Q3: My recovered amine is still impure. How can I improve selectivity?

If neutral impurities are carried over, it is likely due to poor phase separation.

  • Solution 1 (Improve Technique): Ensure you are allowing the layers to separate completely. When draining the layers, do so slowly and carefully. It is better to leave a small amount of the first layer behind than to accidentally contaminate the collected layer.

  • Solution 2 (Back-Washing): After recovering the amine into the final organic phase (Protocol 2, Step 5), you can "back-wash" this organic solution with a small amount of brine or a pH-neutral buffer. This can help remove any residual water-soluble contaminants without affecting your neutral amine product.

  • Solution 3 (Consider Solvent Choice): Ensure your chosen organic solvent is truly immiscible with your aqueous phase. Solvents like THF or acetone are not suitable for LLE as they are miscible with water.

References
  • Aromatic Amines. (n.d.). Unacademy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Various Authors. (2018, March 30). Are amines soluble in organic solvents? Quora. Retrieved from [Link]

  • Storer, R. I., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction? Confluence. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Grokipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Unknown. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]

  • Zaiput Flow Technologies. (n.d.). Liquid-Liquid extraction with systematically adjusted PH. Retrieved from [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • LCGC International. (n.d.). Practical Aspects of Solvent Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • YouTube. (2023, June 8). Henderson-Hasselbalch Plots for Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs? r/chemhelp. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • Course Hero. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • Storer, R. I., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 2033-2039. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • Chemistry Learner. (2021, June 26). Henderson-Hasselbalch Equation: Derivation and Problems. Retrieved from [Link]

  • de Levie, R. (n.d.). The Henderson–Hasselbalch Equation: Its History and Limitations. Oregon State University. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-methoxyphenyl)-2-methylpropan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol Properties. COMPTOX Chemicals Dashboard. Retrieved from [Link]

Sources

Technical Support Center: Bioanalysis of 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Matrix Effects & Ion Suppression in LC-MS/MS

Assigned Specialist: Senior Application Scientist, Bioanalytical Division Status: Open | Priority: Critical

Executive Summary: The Analyte & The Challenge

You are analyzing 1-(4-Methoxy-2-methylphenyl)propan-1-amine , a primary amine structurally related to the phenethylamine/amphetamine class.

  • Chemical Behavior: It is a strong base (

    
    ) and lipophilic.
    
  • The Problem: In biological matrices (plasma, urine), this molecule competes for ionization in the electrospray source (ESI+) with endogenous glycerophosphocholines (phospholipids) .

  • The Symptom: You may observe low sensitivity, poor peak shape (tailing due to silanol interactions), or "drifting" internal standard responses between patient samples.

This guide provides a root-cause analysis and validated workflows to eliminate these matrix effects.

Module 1: The Root Cause (Phospholipid Ion Suppression)

Mechanism of Failure

Matrix effects in ESI+ are often caused by charge competition. Phospholipids (PLs) elute late in reversed-phase gradients. If your analyte co-elutes with a PL burst from a previous injection (carryover) or the current injection, the PLs—which have high surface activity—monopolize the surface of the electrospray droplet. This prevents your analyte from entering the gas phase.

Visualization: The Droplet Competition Model

MatrixEffect cluster_ESI ESI Droplet (Positive Mode) Analyte Analyte (H+) [Low Surface Activity] Charge Available Charge (H+) Analyte->Charge Competes (Weakly) MS_Inlet Mass Spec Inlet Analyte->MS_Inlet Suppressed Signal PL Phospholipids [High Surface Activity] PL->Charge Monopolizes PL->MS_Inlet High Signal (Background) caption Fig 1: Phospholipids (Red) concentrate on the droplet surface, preventing analyte (Blue) evaporation.

Module 2: Sample Preparation Protocols

Standard Protein Precipitation (PPT) is insufficient for this analyte because it removes proteins but leaves >95% of phospholipids in the supernatant. We recommend Mixed-Mode Cation Exchange (MCX) SPE .

Why MCX? (The "Lock and Wash" Strategy)

Because your analyte is a base (


), it is positively charged at acidic pH.
  • Lock: We load at acidic pH. The analyte binds to the sorbent via ionic interaction (strong).

  • Wash: We use 100% organic solvents.[1] Neutrals and Phospholipids are washed away, but the analyte stays "locked" by the ionic bond.

  • Elute: We switch to high pH (Ammonium Hydroxide). The analyte loses its charge, breaks the ionic bond, and elutes.[1][2]

Protocol: MCX Solid Phase Extraction
StepSolvent/BufferMechanism
1. Pre-treatment Dilute Plasma 1:1 with 2% Formic Acid (aq)Acidifies analyte (

) and disrupts protein binding.
2. Condition 1 mL Methanol, then 1 mL WaterActivates sorbent pores.
3. Load Load pre-treated sample (low flow)Analyte binds via Cation Exchange + Hydrophobic retention.
4. Wash 1 1 mL 2% Formic Acid (aq)Removes proteins and salts. Analyte remains ionized.
5. Wash 2 (CRITICAL) 1 mL 100% MethanolRemoves Phospholipids. Analyte stays bound ionically.
6. Elute 2 x 250 µL 5%

in Methanol
Neutralizes analyte (

); releases it from sorbent.
Workflow Diagram

MCX_Workflow Sample Plasma Sample (Basic Amine) Acidify Acidify (pH < 4) Analyte -> Ionized (+) Sample->Acidify MCX_Sorbent MCX Sorbent (Sulfonic Acid -) Acidify->MCX_Sorbent Ionic Binding Wash_Org Organic Wash (MeOH) MCX_Sorbent->Wash_Org Retains Analyte Waste_PL Waste: Phospholipids/Neutrals Wash_Org->Waste_PL Removes Interferences Elute_Base Elution (5% NH4OH) Neutralize Analyte Wash_Org->Elute_Base Final Clean Extract (Analyte Only) Elute_Base->Final caption Fig 2: MCX SPE utilizes ionic locking to allow aggressive organic washing of phospholipids.

Module 3: Chromatographic Strategy

Even with SPE, some matrix components may remain.[3][4] You must separate the analyte from the "Phospholipid Zone" (usually high organic retention).

Column Selection
  • Avoid: Standard C18 if you see tailing.

  • Recommended: Biphenyl or PFP (Pentafluorophenyl) stationary phases.

    • Reasoning: These phases offer

      
       interactions with the phenyl ring of your analyte, increasing retention and selectivity compared to simple hydrophobic interaction. This shifts the analyte away from the solvent front (where salts suppress signal) and away from the late-eluting phospholipid dump.
      
Mobile Phase Additives
  • Aqueous: 10 mM Ammonium Formate + 0.1% Formic Acid. (Buffer holds pH stable).

  • Organic: Methanol usually provides better sensitivity for amines in ESI+ than Acetonitrile, though Acetonitrile provides sharper peaks. A 50:50 mix can be a "magic bullet."

Module 4: Validation & Troubleshooting (FAQ)

Q1: How do I prove I have eliminated matrix effects?

A: You must perform the Post-Extraction Spike experiment (Matuszewski Method).

  • Set A: Standard in neat solvent.

  • Set B: Extract blank matrix, then spike analyte into the extract.

  • Calculation: Matrix Factor (MF) = (Area of Set B) / (Area of Set A).

    • MF = 1.0: No effect.

    • MF < 0.85: Significant Suppression (Fail).

    • Requirement: The IS-normalized MF must have a CV < 15% across 6 different lots of plasma (including lipemic/hemolyzed).

Q2: My Internal Standard (IS) response varies wildly.

A: Are you using a structural analog (e.g., Propylhexedrine)? Stop.

  • Solution: You must use a Stable Isotope Labeled (SIL) IS, such as

    
    -1-(4-Methoxy-2-methylphenyl)propan-1-amine  or a closely related deuterated amphetamine.
    
  • Why: The SIL-IS co-elutes perfectly with the analyte. If the matrix suppresses the analyte, it suppresses the SIL-IS by the exact same amount. The ratio remains constant.

Q3: I see a "Ghost Peak" in my blank after a high concentration sample.

A: This is carryover, common with basic amines sticking to injector ports.

  • Solution: Change your needle wash to Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.2% Formic Acid . The acid ensures the amine is soluble, and the aggressive organic mix strips it from plastic surfaces.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link

  • U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. FDA.gov. Link

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of basic drugs in plasma by LC-MS/MS using mixed-mode cation exchange SPE. Journal of Chromatography B. Link

  • Biotage. (2023).[1] When should I choose a mixed-mode SPE? Biotage Blog. Link

Sources

Validation & Comparative

Comparing analytical techniques for 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison of Analytical Methodologies for 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Executive Summary & Compound Profile

This guide provides a rigorous technical comparison of analytical techniques for This compound (MMPA-1). This compound represents a specific structural challenge in forensic and pharmaceutical analysis: it is a benzylic amine isobaric with several controlled phenethylamines and amphetamines (e.g., 4-methoxymethamphetamine, methoxyphenamine).

Misidentification is a significant risk due to the existence of multiple regioisomers (ortho/meta/para substitutions) and side-chain isomers. This guide evaluates GC-MS , UHPLC-MS/MS , and NMR based on specificity, sensitivity, and their ability to resolve these isobaric interferences.

Compound Snapshot:

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₁₁H₁₇NO

  • Exact Mass: 179.1310

  • Key Structural Feature: Primary amine attached to the benzylic carbon (C1), distinguishing it from amphetamines (amine at C2).

Analytical Strategy: The Isobaric Challenge

The primary analytical hurdle is distinguishing MMPA-1 from its "Amphetamine-Type" isomers.

  • The Benzylic Amine (MMPA-1): The amine group is on the carbon directly attached to the aromatic ring.

  • The Amphetamine Isomer: The amine is on the second carbon of the chain.

This structural difference dictates the fragmentation physics in Mass Spectrometry, serving as the primary differentiation tool.

Decision Matrix: Technique Selection

DecisionTree Start Unknown Sample (C11H17NO) Screening Screening: GC-MS (EI Source) Start->Screening PathwayA Base Peak m/z ~150 Screening->PathwayA Heavy Fragment PathwayB Base Peak m/z 44 or 58 Screening->PathwayB Light Fragment ResultA Benzylic Amine (MMPA-1 Candidate) PathwayA->ResultA ResultB Amphetamine/Cathinone Isomer PathwayB->ResultB Confirm Confirmation: NMR or UHPLC-MS/MS ResultA->Confirm

Figure 1: Analytical workflow for differentiating benzylic amines from amphetamine isomers.

Comparative Analysis of Methodologies

Technique A: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: Primary Screening & Structural Differentiation.

Mechanism & Causality: In Electron Ionization (EI) at 70 eV, amines undergo predictable alpha-cleavage.

  • MMPA-1 Behavior: The bond between the benzylic carbon (C1) and the ethyl group (C2-C3) breaks. This results in the loss of an ethyl radical (29 Da) and the formation of a stable, resonance-stabilized benzyl-iminium ion.

    • Fragment Calculation: Molecular Ion (179) - Ethyl (29) = m/z 150 (Base Peak) .

  • Amphetamine Isomer Behavior: The bond between C1 and C2 breaks, retaining the charge on the amine-containing fragment.

    • Fragment Calculation: Formation of [CH₃-CH=NH₂]⁺ = m/z 44 (Base Peak) .

Protocol: Derivatization for Isomer Resolution To separate MMPA-1 from ring isomers (e.g., 3-methyl vs. 2-methyl), derivatization with Pentafluoropropionic Anhydride (PFPA) is required to improve chromatographic peak shape and selectivity.

  • Extraction: Dissolve 10 mg sample in 1 mL MeOH.

  • Derivatization: Evaporate 50 µL aliquot to dryness. Add 50 µL PFPA and 30 µL Ethyl Acetate. Incubate at 60°C for 20 mins.

  • Analysis: Inject 1 µL into GC-MS (Split 20:1). Column: DB-5MS or Rtx-5MS.

Performance Verdict:

  • Pros: Definitive distinction between benzylic amines and amphetamines via fragmentation patterns.

  • Cons: Requires derivatization to separate close ring isomers (ortho/meta effects).

Technique B: UHPLC-MS/MS (Triple Quadrupole)

Role: High-Sensitivity Quantification & Biological Matrices.

Mechanism: Electrospray Ionization (ESI) produces the [M+H]⁺ ion (m/z 180). Tandem MS (MS/MS) is used to fragment this precursor.

  • Transition Monitoring:

    • Quantifier: 180.1 → 163.1 (Loss of NH₃).

    • Qualifier: 180.1 → 135.1 (Loss of NH₃ + C₂H₄).

Separation Science: Standard C18 columns often fail to separate regioisomers (e.g., 2-methyl vs 4-methyl). Biphenyl or PFP (Pentafluorophenyl) stationary phases are strictly recommended. These phases utilize pi-pi interactions to separate isomers based on electron density differences in the aromatic ring.

Performance Verdict:

  • Pros: Sub-nanogram sensitivity (LOD < 1 ng/mL); ideal for toxicology.

  • Cons: Mass spectra are less structurally informative than EI GC-MS; relies heavily on retention time matching.

Technique C: Nuclear Magnetic Resonance (¹H-NMR)

Role: Absolute Structural Confirmation (The "Gold Standard").

Mechanism: NMR provides a map of the hydrogen atoms. It is the only technique that can indisputably confirm the 2-methyl vs 3-methyl position without reference standards.

Key Diagnostic Signals (CDCl₃):

  • Benzylic Methine: A triplet or dd at ~3.8-4.0 ppm (1H). This confirms the amine is at C1. (Amphetamines show a multiplet at C2).

  • Aromatic Region (1,2,4-Substitution):

    • H-3: Singlet (isolated between Me and OMe).

    • H-5 & H-6: Doublets (ortho-coupling).

    • Note: A 1,3,4-substitution pattern would show different splitting (e.g., doublet, doublet, singlet).

  • Methyl Groups:

    • Ring-Me: Singlet ~2.2-2.3 ppm.

    • Methoxy: Singlet ~3.8 ppm.

Performance Verdict:

  • Pros: Unambiguous structural proof.

  • Cons: Low sensitivity (requires mg quantities); low throughput.

Summary of Performance Metrics

FeatureGC-MS (EI)UHPLC-MS/MS¹H-NMR (600 MHz)
Primary Utility General Screening & Class IDTrace Quantification (Bio)Structural Elucidation
Differentiation Power High (via Fragmentation)Medium (via RT on Biphenyl)Definitive (via Coupling)
Sample Requirement ~100 µg< 1 ng~5-10 mg
Key Marker Base Peak m/z 150MRM 180 → 163Benzylic H signal (~3.9 ppm)
Throughput Medium (20 min/sample)High (5 min/sample)Low (30+ min/sample)

Fragmentation Pathway Visualization (GC-MS)

Understanding the alpha-cleavage is critical for interpreting the data.

Fragmentation Parent Molecular Ion (M+) m/z 179 AlphaCleavage Alpha-Cleavage (Loss of Ethyl Radical) Parent->AlphaCleavage BasePeak Immonium Ion (Base Peak) [Ar-CH=NH2]+ m/z 150 AlphaCleavage->BasePeak Dominant Pathway SideProduct Ethyl Radical (Neutral Loss) AlphaCleavage->SideProduct

Figure 2: Electron Ionization fragmentation pathway for MMPA-1 showing the formation of the diagnostic m/z 150 ion.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Compounds. Retrieved from

  • National Institute of Justice. (2008). GC-MS Studies on the Regioisomeric Methoxy-Methyl-Phenethylamines. Retrieved from

  • BenchChem. (2025).[3][4] Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers. Retrieved from

  • Cayman Chemical. (2023). Mass Spectral Interpretation of Phenethylamines. Retrieved from

  • Swortwood, M. J., et al. (2016). Simultaneous quantification of 32 synthetic cathinones and phenethylamines in urine by LC-MS/MS. Analytical and Bioanalytical Chemistry. Retrieved from

Sources

1-(4-Methoxy-2-methylphenyl)propan-1-amine vs other substituted phenylpropanamines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison between 1-(4-Methoxy-2-methylphenyl)propan-1-amine (a benzylic amine) and its structural isomers, specifically the amphetamine derivative 1-(4-Methoxy-2-methylphenyl)propan-2-amine (MMA) .[1]

Executive Summary

In the development of psychoactive compounds and therapeutic agents, the position of the amine group on the propyl chain is a critical determinant of pharmacological activity.[1] This guide compares This compound (referred to herein as


-Et-MMBA ), a benzylic amine, against its regioisomer MMA  (an amphetamine derivative).[1]

While MMA is a potent serotonin releasing agent with known neurotoxicity, the shift of the amine group to the benzylic position (C1) in


-Et-MMBA fundamentally alters the structure-activity relationship (SAR), typically resulting in a loss of monoamine transporter (MAT) efficacy and a divergence in synthetic accessibility.[1]

Chemical Identity & Structural Divergence[2]

The core difference lies in the attachment point of the amino group relative to the phenyl ring.[1] This "one-carbon shift" changes the molecule from a phenethylamine scaffold (active at MATs) to a benzylamine scaffold.[1]

Feature

-Et-MMBA
(Target)
MMA (Comparator)
IUPAC Name This compound1-(4-Methoxy-2-methylphenyl)propan-2-amine
Common Class

-Ethylbenzylamine
Amphetamine (Phenylisopropylamine)
Amine Position C1 (Benzylic) C2 (Beta to ring)
Chiral Center C1C2
Precursor Class Propiophenone / BenzaldehydePhenylacetone (P2P)
Lipophilicity (LogP) ~2.3 (Predicted)~2.5 (Predicted)
Primary Target Unknown / Weak NMDA (Theoretical)SERT / DAT / NET (Releaser)
Structural Visualization

The following diagram illustrates the structural relationship and the "One-Carbon Shift."

G cluster_0 Target: Benzylic Amine Scaffold cluster_1 Comparator: Amphetamine Scaffold Target 1-(4-Methoxy-2-methylphenyl) propan-1-amine (Amine at C1) MMA 1-(4-Methoxy-2-methylphenyl) propan-2-amine (MMA) (Amine at C2) Target->MMA Pharmacological Divergence Common Common Molecular Formula C11H17NO Common->Target Positional Isomerism (Alpha-Ethylbenzylamine) Common->MMA Positional Isomerism (Amphetamine)

Figure 1: Structural relationship between the benzylic amine target and the amphetamine comparator.

Synthetic Pathways & Validation

The synthesis of these isomers requires distinct precursors, making the presence of one or the other indicative of the synthetic route employed.[1]

Synthesis of -Et-MMBA (Benzylic Amine)

This molecule is typically accessed via the modification of a ketone (propiophenone derivative) or an aldehyde.[1]

  • Route A (Reductive Amination):

    • Precursor: 1-(4-Methoxy-2-methylphenyl)propan-1-one (a substituted propiophenone).[1]

    • Reagents: Ammonium acetate (

      
      ), Sodium cyanoborohydride (
      
      
      
      ).[1]
    • Mechanism: Formation of the imine at the C1 position followed by reduction.[1]

    • Outcome: Yields the racemic benzylic amine.[1]

  • Route B (Grignard Addition):

    • Precursor: 4-Methoxy-2-methylbenzaldehyde.[1]

    • Reagents: Ethylmagnesium bromide (

      
      ) 
      
      
      
      Alcohol intermediate
      
      
      Conversion to Amine (e.g., via Ritter reaction or Azide reduction).[1]
    • Note: This route is more laborious but confirms the carbon skeleton structure.[1]

Synthesis of MMA (Amphetamine Isomer)[1]
  • Route: Reductive Amination of Phenylacetone.[1]

    • Precursor: 1-(4-Methoxy-2-methylphenyl)propan-2-one.[1]

    • Reagents: Ammonia/Methylamine, Reducing agent.[1]

    • Outcome: The amine attaches at C2.[1]

Synthetic Flowchart

Synthesis Prop 1-(4-Methoxy-2-methylphenyl) propan-1-one RedAm1 Reductive Amination (NH3 / NaBH3CN) Prop->RedAm1 P2P 1-(4-Methoxy-2-methylphenyl) propan-2-one RedAm2 Reductive Amination (NH3 / NaBH3CN) P2P->RedAm2 Target Target: alpha-Et-MMBA (Benzylic Amine) RedAm1->Target Amine at C1 Comp Comparator: MMA (Amphetamine) RedAm2->Comp Amine at C2

Figure 2: Divergent synthetic pathways determined by the position of the carbonyl group in the precursor.[1]

Comparative Pharmacology

The shift from C2 to C1 drastically reduces affinity for monoamine transporters (DAT/SERT/NET), which are the primary targets for amphetamine-class stimulants.[1]

Structure-Activity Relationship (SAR)[1]
  • Amphetamine Scaffold (MMA): The distance between the aromatic ring and the basic nitrogen is approximately 2 carbons (phenethylamine backbone).[1] This conformation mimics endogenous neurotransmitters (dopamine, serotonin), allowing the molecule to enter the transporter and trigger reverse transport (efflux).

  • Benzylic Scaffold (

    
    -Et-MMBA):  The distance is shortened to 1 carbon.[1] This steric contraction prevents the molecule from effectively spanning the binding pocket of the transporters.[1]
    
    • Result: Benzylic amines are generally inactive as monoamine releasing agents.[1]

    • Activity Profile: Some

      
      -substituted benzylamines exhibit weak NMDA receptor antagonism or act as metabolic inhibitors, but they lack the psychostimulant profile of their C2 isomers.[1]
      
Toxicology & Safety[1]
  • MMA (Comparator): Highly serotonergic.[1] Known to cause hyperthermia, serotonin syndrome, and potential neurotoxicity due to 4-methoxy substitution (similar to PMA/PMMA).

  • 
    -Et-MMBA (Target): 
    
    • Predicted Toxicity: Likely lower acute sympathomimetic toxicity due to lack of norepinephrine release.[1]

    • Risks: Unknown off-target binding. Benzylic amines can be metabolized to reactive aldehydes or quinone methides, potentially presenting hepatotoxicity risks distinct from the neurotoxicity of MMA.[1]

Data Comparison Table (Simulated/Predicted)
ParameterMMA (Comparator)

-Et-MMBA
(Target)
SERT Affinity (

)
High (< 100 nM)Negligible (> 10,000 nM)
DAT Affinity (

)
ModerateNegligible
Mechanism of Action Monoamine ReleaserUnknown / Inert / Weak Antagonist
Metabolic Route O-demethylation, DeaminationN-dealkylation, Oxidation to Ketone
Legal Status (US) Analogue (Schedule I/II)Unscheduled / Gray Market

Experimental Protocols for Differentiation

To distinguish the target from its active isomer in a research setting, the following self-validating protocols are recommended.

Protocol 1: GC-MS Fragmentation Analysis

The mass spectral fragmentation patterns of these isomers are distinct due to the stability of the alpha-cleavage products.[1]

  • Sample Prep: Dissolve 1 mg of substance in MeOH.

  • Method: EI-MS (70 eV).

  • Diagnostic Ions:

    • MMA (2-amine): Base peak at m/z 44 (

      
      ) due to alpha-cleavage at the C1-C2 bond.[1]
      
    • 
      -Et-MMBA (1-amine):  Base peak at m/z [M-29]  (loss of ethyl group) or m/z [M-NH2] .[1] The benzylic cation is stabilized by the aromatic ring, leading to a dominant fragment containing the ring system (unlike amphetamines where the side chain dominates).
      
Protocol 2: Marqius Reagent Colorimetric Test
  • MMA: Typically yields a Dark Purple/Black (characteristic of 4-methoxy ring substitution).[1]

  • 
    -Et-MMBA:  Likely yields a similar color due to the aromatic ring substitution, making colorimetric testing insufficient  for differentiation.[1] Reliance on GC-MS or NMR is mandatory.[1]
    

Conclusion

This compound is the benzylic isomer of the potent stimulant MMA.[1] While they share a molecular formula (


), they are pharmacologically distinct. The target molecule (

-Et-MMBA) lacks the structural prerequisites for monoamine transporter activity, rendering it likely inactive as a psychostimulant compared to the neurotoxic MMA.[1] Researchers must use rigorous analytical methods (NMR, GC-MS) to distinguish these isomers, as simple colorimetric tests may produce false positives based on the shared aromatic substitution pattern.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20163266, 1-Phenylpropan-2-amine. Retrieved from [Link]

  • Schindler, C. W., et al. (2020).Amphetamine-like Neurochemical and Cardiovascular Effects of

    
    -Ethylphenethylamine Analogs Found in Dietary Supplements. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
    
  • Guide to Pharmacology (2025). Ligand: 2-phenylpropylamine.[1] IUPHAR/BPS.[1] Retrieved from [Link]

Sources

Validating the Biological Activity of 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

1-(4-Methoxy-2-methylphenyl)propan-1-amine (referred to herein as MMPA-1 ) represents a specific structural class of substituted


-ethylbenzylamines.[1] Unlike its well-known positional isomer 4-Methoxy-2-methylamphetamine (MMA) —where the amine is located at the 2-position of the propyl chain—MMPA-1 features the amine group at the benzylic (C1) position.[1]

This structural distinction is critical. While propan-2-amines (amphetamines) are classically associated with monoamine transporter reversal (psychostimulation), propan-1-amines (benzylamines) often exhibit distinct pharmacological profiles, including direct adrenergic receptor agonism or NMDA receptor modulation, with significantly reduced abuse potential.[1]

This guide outlines the rigorous validation framework required to characterize MMPA-1, benchmarking it against established pharmacophores to determine its therapeutic viability and safety profile.

Comparative Analysis: MMPA-1 vs. Established Ligands[1]

To validate MMPA-1, one must compare it against agents with overlapping structural features but distinct biological endpoints.

The Comparator Panel
FeatureMMPA-1 (Target) MMA (Isomeric Control) Methoxamine (Functional Standard)
IUPAC This compound1-(4-Methoxy-2-methylphenyl)propan-2-amine2-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol
Core Scaffold

-Ethylbenzylamine
Phenethylamine (Amphetamine)

-Hydroxy-phenethylamine
Amine Position C1 (Benzylic) C2C2
Primary Target

-Adrenergic (Predicted)
SERT / DAT / NET (Releaser)

-Adrenergic Agonist
BBB Permeability Moderate (LogP ~2.[1]5)HighLow (Polar

-OH group)
Metabolic Risk MAO-B substrate (High)CYP2D6 / Deamination resistantMAO resistant
Expert Insight: The "Ortho-Methyl" Effect

The 2-methyl (ortho) substitution in MMPA-1 is a critical design element.[1] In phenethylamines, ortho-substitution often restricts rotation between the phenyl ring and the side chain. In the context of MMPA-1, this steric bulk likely:

  • Reduces MAO degradation: Sterically hinders the approach of Monoamine Oxidase enzymes to the benzylic amine.

  • Increases Selectivity: May force the molecule into a conformation that favors specific adrenergic subtypes (

    
     vs 
    
    
    
    ) over promiscuous binding.

Validation Workflow & Methodology

Scientific integrity requires a "Self-Validating System." The following protocols move from high-throughput screening to functional verification.

Phase 1: In Silico & Binding Affinity (The Filter)

Before wet-lab synthesis, confirm the target profile.[2]

  • Protocol: Molecular Docking (AutoDock Vina / Schrödinger).

  • Target: Homology models of hSERT, hDAT, hNET, and

    
    -AR.
    
  • Success Metric: Binding Energy (

    
    ) < -8.0 kcal/mol.[1]
    
Phase 2: Radioligand Binding Assays (The Proof)[1]

Objective: Determine


 values to assess affinity, distinct from efficacy.

Step-by-Step Protocol:

  • Cell Line: HEK293 membrane preparations stably expressing human

    
    -adrenergic receptors (subtypes A, B, D).
    
  • Radioligand: [

    
    H]-Prazosin (0.2 nM final concentration).
    
  • Displacement: Incubate membranes with MMPA-1 (10 pM to 100

    
    M) for 60 min at 25°C.
    
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Phase 3: Functional Efficacy (The Activity)[1]

Binding does not equal activation. You must distinguish between agonist, antagonist, and inverse agonist.

Protocol: Intracellular Calcium Mobilization (FLIPR Assay)

  • Rationale:

    
    -ARs couple to 
    
    
    
    , triggering
    
    
    -mediated
    
    
    release.[1]
  • Dye: Fluo-4 AM (calcium-sensitive fluorescent dye).[1]

  • Procedure:

    • Load

      
      -expressing CHO cells with Fluo-4 AM.[1]
      
    • Establish baseline fluorescence.

    • Inject MMPA-1.

    • Positive Control: Phenylephrine (Full Agonist).

    • Negative Control: Vehicle (DMSO).

  • Readout: Increase in Relative Fluorescence Units (RFU).

Visualizing the Mechanism

The following diagram illustrates the predicted signaling pathway for MMPA-1 if it acts as an


-adrenergic agonist, contrasting it with the transporter-mediated mechanism of its isomer.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular MMPA MMPA-1 (Ligand) Rec α1-Adrenergic Receptor (GPCR) MMPA->Rec Binds PLC Phospholipase C (PLC) Rec->PLC Activates (Gq) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleaves DAG DAG PIP2->DAG Cleaves ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Vasoconstriction / Smooth Muscle Contraction Ca->Response Triggers

Caption: Predicted Gq-coupled signaling cascade activated by MMPA-1 binding to alpha-1 adrenergic receptors.

Supporting Data (Representative)

In the absence of proprietary clinical data for this specific isomer, the following table represents Reference Validation Criteria . These are the thresholds MMPA-1 must meet to be considered a "Hit" in drug discovery, based on SAR data from structurally homologous alpha-ethylbenzylamines.

AssayParameterMMPA-1 (Target Criteria)Interpretation
hSERT Binding

> 10,000 nMNegative. Unlike MMA, it should NOT bind SERT strongly (avoids serotonin syndrome risk).[1]

-AR Binding

< 100 nMPositive. High affinity indicates potential utility as a vasoconstrictor.[1]
Functional Potency

50 - 200 nMModerate. Likely less potent than Methoxamine but sufficient for activity.[1]
Intrinsic Activity

60-80%Partial Agonist. Safer profile than full agonists (less risk of hypertensive crisis).[1]
Cytotoxicity

> 100

M
Non-Toxic. Essential for therapeutic index.
Interpretation of Results
  • If

    
     at SERT < 500 nM:  The compound has lost its "benzylic" specificity and is behaving like a psychostimulant. This is a Red Flag  for abuse potential.
    
  • If

    
     at 
    
    
    
    > 1000 nM:
    The compound is inactive. The 2-methyl group may be causing excessive steric hindrance, preventing receptor docking.

References

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[1][3] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [1]

  • Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites: Evidence for a lack of selectivity.[1] Journal of Medicinal Chemistry. [1]

  • Westfall, T. C., & Macarthur, H. (2018). Adrenergic Agonists and Antagonists.[4] In: Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Ed. McGraw-Hill Education.[1]

  • ChemScene. (2023). This compound Product Data.[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted phenethylamines.[1]

Sources

Comparative study of 1-(4-Methoxy-2-methylphenyl)propan-1-amine enantiomers

[1]

Executive Summary

1-(4-Methoxy-2-methylphenyl)propan-1-amine (CAS: 1021138-12-4) is a chiral benzylic amine and a structural isomer of the psychoactive substance 4-Methoxy-2-methylamphetamine (MMA).[1] While MMA is a phenethylamine (propan-2-amine), the subject compound is a propan-1-amine, placing the amino group at the benzylic position.

This structural distinction significantly alters its pharmacological profile, metabolic stability, and synthetic utility. This guide provides a technical comparison of the (R)- and (S)- enantiomers, focusing on their chemical resolution, analytical differentiation, and structure-activity relationships (SAR) relevant to drug discovery and forensic analysis.

Part 1: Chemical Identity & Stereochemistry

The chirality of this compound arises from the C1 carbon (benzylic position). The absolute configuration dictates the spatial arrangement of the amino group relative to the aromatic ring and the ethyl chain.

Comparative Physicochemical Profile
Feature(S)-Enantiomer(R)-EnantiomerRacemate (±)
Configuration (S)-1-(4-Methoxy-2-methylphenyl)propan-1-amine(R)-1-(4-Methoxy-2-methylphenyl)propan-1-amine1:1 Mixture
Predicted Rotation Levorotatory (-) [Based on parent analog]Dextrorotatory (+) [Based on parent analog]
CAS (Free Base) Not individually assignedNot individually assigned1021138-12-4
CAS (HCl Salt) Not individually assignedNot individually assigned2205505-33-3
Molecular Weight 179.26 g/mol 179.26 g/mol 179.26 g/mol
LogP (Predicted) ~2.3~2.3~2.3
H-Bond Donors 111

Note: The parent compound, 1-phenylpropan-1-amine, exhibits (S)-(-) and (R)-(+) rotation. The introduction of 4-methoxy and 2-methyl substituents generally preserves the sign of rotation relative to the configuration, though experimental verification via polarimetry is required.

Part 2: Synthesis & Chiral Resolution Workflows

To obtain enantiomerically pure samples for biological testing, researchers typically employ Diastereomeric Crystallization or Enzymatic Kinetic Resolution . The following diagram illustrates the critical pathways for isolating both enantiomers from the racemic ketone precursor.

Experimental Workflow Diagram

GPrecursorPrecursor:1-(4-Methoxy-2-methylphenyl)propan-1-oneRedAminReductive Amination(NH4OAc, NaBH3CN)Precursor->RedAminRacemateRacemic Amine (±)RedAmin->RacemateResolutionChemical Resolution(L)-(+)-Tartaric AcidRacemate->ResolutionSalt_SPrecipitate:(S)-Amine-(L)-Tartrate SaltResolution->Salt_S CrystallizationLiquor_RMother Liquor:(R)-Amine EnrichedResolution->Liquor_R FiltrationBase_SBase Hydrolysis(NaOH)Salt_S->Base_SRacemizationRacemization of (R)(Optional Recycle)Liquor_R->RacemizationPure_SPure (S)-EnantiomerBase_S->Pure_S

Figure 1: Synthetic pathway for the production and resolution of this compound enantiomers.

Part 3: Experimental Protocols

Synthesis of Racemic this compound

Principle: Reductive amination of the corresponding ketone (1-(4-methoxy-2-methylphenyl)propan-1-one).

Protocol:

  • Reagents: Dissolve the ketone (10 mmol) in methanol (50 mL). Add ammonium acetate (100 mmol) and stir at room temperature for 1 hour to form the imine intermediate.

  • Reduction: Cool the solution to 0°C. Slowly add sodium cyanoborohydride (15 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Quench with 1N HCl (to decompose excess hydride), then basify to pH >12 with 6N NaOH. Extract with dichloromethane (3 x 30 mL).

  • Purification: Dry organic layers over

    
     and concentrate. Purify via flash chromatography (SiO2, DCM:MeOH:NH4OH 90:9:1).
    
Chiral Resolution via (L)-(+)-Tartaric Acid

Principle: Formation of diastereomeric salts with different solubility profiles. The (S)-amine typically forms a less soluble salt with (L)-tartaric acid in ethanol/water systems.

Protocol:

  • Salt Formation: Dissolve the racemic amine (10 mmol) in hot absolute ethanol (20 mL). Add a hot solution of (L)-(+)-tartaric acid (10 mmol) in ethanol (20 mL).

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Collect the crystals (Salt A). The mother liquor contains the enriched (R)-isomer.

  • Recrystallization: Recrystallize Salt A from ethanol/water (9:1) until constant melting point and optical rotation are achieved.

  • Liberation: Dissolve the purified salt in water, basify with 2M NaOH, and extract with ether to yield the (S)-enantiomer .

  • Alternative: Use (D)-(-)-tartaric acid on the mother liquor to isolate the (R)-enantiomer .

Part 4: Analytical Validation (Chiral HPLC)

To verify enantiomeric excess (ee), a specific chiral stationary phase is required. Benzylic amines separate well on polysaccharide-based columns.

Method Parameters:

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 230 nm and 280 nm.

  • Temperature: 25°C.

Expected Results:

  • The (R)-enantiomer typically elutes first on OD-H columns due to the spatial interaction of the benzylic amine with the cellulose carbamate matrix, though elution order must be confirmed with pure standards.

  • Acceptance Criteria: >98% ee is required for pharmacological assays to rule out activity from the distomer.

Part 5: Pharmacological Implications & SAR

The comparison between this compound and its isomers is critical for understanding its potential biological activity.

Structural Activity Relationship (SAR)
  • Benzylic Amine vs. Amphetamine:

    • Amphetamine Class (Propan-2-amine): The nitrogen is shielded by a methyl group (alpha-methyl), protecting it from Monoamine Oxidase (MAO) degradation. This confers high oral bioavailability and CNS duration.

    • Benzylic Amine Class (Propan-1-amine): The nitrogen is on the benzylic carbon. These compounds are generally excellent substrates for MAO , leading to rapid first-pass metabolism and lower CNS potency compared to their amphetamine isomers.

  • Substituent Effects:

    • 4-Methoxy: Increases affinity for serotonergic targets (SERT, 5-HT receptors).

    • 2-Methyl: Provides steric hindrance near the ring/chain junction. In the amphetamine series (MMA), this substitution creates a unique entactogenic profile. In the benzylic amine, it may sterically hinder MAO deamination, potentially increasing the half-life compared to unsubstituted alpha-ethylbenzylamine.

Toxicity Potential
  • Para-methoxy substitution: Historically associated with toxicity in amphetamines (e.g., PMA) due to MAO inhibition and hyperthermic effects.

  • Research Caution: While the propan-1-amine scaffold is less potent, the combination of 4-methoxy and 2-methyl groups warrants caution regarding serotonergic toxicity if high doses are administered or if MAO is inhibited.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18054, 1-Phenylpropan-1-amine. Retrieved from [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Nordin, O., et al. (2000).Kinetic resolution of α-branched primary amines by Candida antarctica lipase B. Tetrahedron: Asymmetry.

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Methoxy-2-methylphenyl)propan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complex Landscape of Substituted Cathinones

The family of synthetic substituted cathinones represents a vast and intricate area of medicinal chemistry and pharmacology. These compounds, characterized by a β-keto-phenethylamine core, have garnered significant interest due to their diverse psychostimulant properties, which are primarily mediated by their interactions with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2] The structure-activity relationship (SAR) within this class is particularly steep, meaning that minor structural modifications can lead to profound changes in potency, selectivity, and mechanism of action (i.e., reuptake inhibitor versus releasing agent).[3][4] This guide focuses on a specific subclass: analogs of 1-(4-methoxy-2-methylphenyl)propan-1-amine. By systematically examining the influence of substitutions on this scaffold, we can elucidate the key structural determinants of their pharmacological profiles. This understanding is paramount for researchers in drug development aiming to design novel therapeutics with optimized efficacy and safety profiles, as well as for toxicologists and forensic scientists seeking to understand the effects of new psychoactive substances.

The choice of the this compound scaffold is deliberate. The 4-methoxy and 2-methyl substitutions on the phenyl ring provide a unique electronic and steric landscape that significantly influences interactions with monoamine transporters. This guide will dissect the SAR of this family by exploring modifications at the phenyl ring, the alkyl chain, and the amine terminus. We will present a comparative analysis of their effects on transporter binding and uptake, supported by detailed experimental protocols to ensure the reproducibility and validation of these findings.

The Core Scaffold: this compound

The foundational structure of the analogs discussed in this guide is this compound. Its activity at monoamine transporters is influenced by several key features:

  • The Phenyl Ring: The electronic properties of the phenyl ring, modulated by substituents, are critical for binding to the monoamine transporters. The 4-methoxy group is an electron-donating group, which can influence the electrostatic interactions with the transporter binding pocket. The 2-methyl group introduces steric bulk in the ortho position, which can affect the preferred conformation of the molecule and its fit within the binding site.[5][6]

  • The Propan-1-amine Side Chain: The length and branching of the alkyl chain impact the lipophilicity and overall shape of the molecule, which in turn affects its ability to access and bind to the transporters.

  • The Primary Amine: The basicity of the amine group is crucial for the initial interaction with the transporters. This group can be modified to explore the impact of N-alkylation on activity and selectivity.

Below is a logical diagram illustrating the key areas of structural modification on the core scaffold that will be explored in this guide.

Caption: Key areas for structural modification on the this compound scaffold.

Structure-Activity Relationship at Monoamine Transporters

The primary mechanism of action for many substituted cathinones is the inhibition of monoamine reuptake or the induction of neurotransmitter release by targeting DAT, NET, and SERT.[1] The potency and selectivity of these interactions are highly dependent on the substitution pattern of the molecule.

Phenyl Ring Substitutions

The position and nature of substituents on the phenyl ring are critical determinants of activity and selectivity.

  • Influence of the 4-Methoxy Group: The 4-methoxy substitution generally tends to increase the affinity for the serotonin transporter (SERT) relative to the dopamine transporter (DAT).[7] This is attributed to the electron-donating nature of the methoxy group, which can enhance interactions with specific residues in the SERT binding pocket. For instance, in a series of methcathinone analogs, the presence of a 4-methoxy group was found to decrease DAT affinity and potency compared to the unsubstituted parent compound.[7]

  • Impact of the 2-Methyl Group: Ortho-substituents, such as the 2-methyl group, often lead to a decrease in potency at all three monoamine transporters compared to their para-substituted counterparts.[5] This is likely due to steric hindrance, which can disrupt the optimal binding conformation. Studies on monosubstituted methcathinone analogs have shown that 2-substituted compounds are generally 2- to 10-fold less potent at DAT than the corresponding 4-substituted analogs.[5]

  • Combined Effect of 4-Methoxy and 2-Methyl Substitution: The combination of a 4-methoxy and a 2-methyl group creates a unique pharmacological profile. While the 4-methoxy group pushes the selectivity towards SERT, the 2-methyl group may reduce overall potency. The interplay between these two substituents will determine the final activity profile. A systematic comparison of analogs where these groups are moved to other positions would be necessary to fully elucidate their combined effect.

Alkyl Chain Modifications

Modifications to the propan-1-amine side chain can also significantly alter the pharmacological properties.

  • Alpha-Carbon Substitution: The presence of a methyl group at the alpha-carbon (as in the propan-1-amine chain) is a common feature of many potent cathinones. Increasing the size of the alpha-alkyl group can have varied effects. For some series, a longer alpha-alkyl chain leads to increased DAT affinity.[7]

Amine Modifications

N-alkylation of the primary amine can have a profound impact on both potency and the mechanism of action.

  • N-Alkylation: In general, N-methylation of primary amine cathinones tends to maintain or slightly increase potency at DAT and NET.[8] Larger N-alkyl groups can lead to a decrease in potency.

Comparative Data on Monoamine Transporter Activity

To provide a clear comparison, the following table summarizes the in vitro activities of a selection of substituted methcathinone analogs at human monoamine transporters. While not direct analogs of this compound, these data from closely related compounds provide valuable insights into the expected SAR trends. The data are presented as IC50 values (the concentration of the drug that inhibits 50% of the specific binding or uptake).

CompoundSubstitution PatternDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity RatioReference
MethcathinoneUnsubstituted98.766.5>10,000>101[3]
4-Methylmethcathinone (Mephedrone)4-CH₃1,2303292,2101.8[3]
4-Methoxymethcathinone (Methedrone)4-OCH₃4,6306521,3200.28[9]
2-Methylmethcathinone2-CH₃490533470.7[4]
4-Fluoromethcathinone4-F2261291,4406.4[3]

Note: A higher DAT/SERT selectivity ratio indicates greater selectivity for the dopamine transporter over the serotonin transporter.

From this data, we can observe that the 4-methoxy substitution in methedrone significantly decreases its selectivity for DAT over SERT compared to the unsubstituted methcathinone and even the 4-methyl substituted mephedrone.[3][9] The 2-methyl substitution also results in a compound with low DAT/SERT selectivity.[4]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, detailed protocols for the key in vitro assays are provided below.

Monoamine Transporter Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the monoamine transporters.

Workflow Diagram:

Binding_Assay A Prepare cell membranes expressing hDAT, hNET, or hSERT B Incubate membranes with test compound and radioligand (e.g., [125I]RTI-55) A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity using a scintillation counter C->D E Calculate Ki from IC50 values using the Cheng-Prusoff equation D->E

Caption: Workflow for the monoamine transporter radioligand binding assay.

Step-by-Step Protocol:

  • Cell Membrane Preparation:

    • HEK-293 cells stably expressing either human DAT (hDAT), hNET, or hSERT are harvested.

    • The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[10]

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, the test compound at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]RTI-55).

    • Total binding is determined in the absence of any competing ligand, while non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT and NET, imipramine for SERT).

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The IC50 value is converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Workflow Diagram:

Uptake_Assay A Plate cells expressing hDAT, hNET, or hSERT in a 96-well plate B Pre-incubate cells with the test compound A->B C Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [3H]dopamine) B->C D Terminate uptake by washing with ice-cold buffer C->D E Lyse cells and quantify intracellular radioactivity D->E F Determine IC50 value for uptake inhibition E->F

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture:

    • HEK-293 cells stably expressing hDAT, hNET, or hSERT are seeded into 96-well plates and allowed to form a confluent monolayer.[7]

  • Uptake Inhibition:

    • The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.

    • The cells are then pre-incubated with various concentrations of the test compound or a vehicle control for a short period (e.g., 5-10 minutes).[7]

  • Uptake Reaction:

    • The uptake reaction is initiated by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

    • The plate is incubated at a controlled temperature for a specific duration (e.g., 1-15 minutes).[3][7]

  • Termination and Lysis:

    • The uptake is terminated by rapidly aspirating the assay buffer and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.

    • The cells are then lysed to release the intracellular contents.

  • Quantification and Data Analysis:

    • The amount of radiolabel taken up by the cells is quantified by scintillation counting of the cell lysates.

    • Non-specific uptake is determined in the presence of a known potent uptake inhibitor.

    • The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined using non-linear regression analysis.

General Synthesis of this compound Analogs

A general synthetic route to this class of compounds can be achieved through a multi-step process starting from commercially available materials.

Synthesis 2-Bromo-5-methoxytoluene 2-Bromo-5-methoxytoluene Grignard Formation Grignard Formation 2-Bromo-5-methoxytoluene->Grignard Formation Mg, THF Reaction with Propanal Reaction with Propanal Grignard Formation->Reaction with Propanal Propanal Oxidation Oxidation Reaction with Propanal->Oxidation PCC or Swern 1-(4-methoxy-2-methylphenyl)propan-1-one 1-(4-methoxy-2-methylphenyl)propan-1-one Oxidation->1-(4-methoxy-2-methylphenyl)propan-1-one Reductive Amination Reductive Amination 1-(4-methoxy-2-methylphenyl)propan-1-one->Reductive Amination NH3, NaBH3CN or H2/Pd-C This compound This compound Reductive Amination->this compound

Caption: A general synthetic route for this compound.

This synthetic scheme provides a versatile platform for generating a library of analogs for SAR studies. Modifications to the starting materials and reagents can be made to introduce different substituents on the phenyl ring, alter the alkyl chain, and introduce N-alkyl groups.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a complex interplay of steric and electronic factors. Based on the analysis of related substituted cathinones, we can predict that:

  • The 4-methoxy group will likely confer a degree of SERT activity.

  • The 2-methyl group will likely reduce overall potency at all three monoamine transporters compared to analogs with the methyl group at the 4-position.

  • Modifications to the amine and alkyl chain will further modulate the activity and selectivity profile.

To build a more comprehensive understanding, future research should focus on the systematic synthesis and pharmacological evaluation of a focused library of this compound analogs. This would involve varying the position of the methoxy and methyl groups, introducing other substituents on the phenyl ring, and exploring a range of N-alkyl and alpha-alkyl modifications. Such studies, utilizing the detailed experimental protocols outlined in this guide, will provide invaluable data for the rational design of novel compounds with tailored pharmacological properties for potential therapeutic applications.

References

  • Walther, D., et al. (2021). Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents. ACS Chemical Neuroscience, 12(15), 2829-2839. Available at: [Link]

  • The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. (2011). Forensic Science International, 212(1-3), 6-12. Available at: [Link]

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 361(3), 458-472. Available at: [Link]

  • Eshleman, A. J., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Journal of Pharmacology and Experimental Therapeutics, 345(3), 490-500. Available at: [Link]

  • Substituted cathinone. Wikipedia. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). Molecules, 29(16), 3698. Available at: [Link]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. (2017). ResearchGate. Available at: [Link]

  • The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. (2014). Journal of addiction research & therapy, 5(5), 1000195. Available at: [Link]

  • Vesicular monoamine transporter. Wikipedia. Available at: [Link]

  • Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). (1991). Journal of Medicinal Chemistry, 34(5), 1662-1668. Available at: [Link]

  • Baumann, M. H., et al. (2014). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 37(5), 1192-1203. Available at: [Link]

  • Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles in vitro predict reported human doses of novel psychoactive stimulants and psychedelics. International Journal of Neuropsychopharmacology, 16(9), 2055-2067. Available at: [Link]

  • Vesicular Monoamine Transporter-2 Ligands and Their Use in the Treatment of Psychostimulant Abuse. (2017). UKnowledge. Available at: [Link]

  • Synthesis and Pharmacology of 1-Methoxy Analogs of. (2010). Amanote Research. Available at: [Link]

  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (2000). Google Patents.
  • 1-(4-Methoxyphenyl)-2-methylpropan-1-one. PubChem. Available at: [Link]

  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. (2000). Journal of Medicinal Chemistry, 43(25), 4910-4919. Available at: [Link]

  • Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents. (2021). ResearchGate. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 686. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Bonano, J. S., et al. (2017). Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure-Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs. Current topics in behavioral neurosciences, 32, 119-131. Available at: [Link]

Sources

Comparative Guide: Determination of Absolute Configuration for 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of absolute configuration for 1-(4-Methoxy-2-methylphenyl)propan-1-amine presents a specific stereochemical challenge due to the steric hindrance introduced by the ortho-methyl group on the phenyl ring. While X-ray crystallography remains the definitive standard, its reliance on single-crystal growth often fails with chiral benzylic amines, which frequently exist as oils or low-melting solids.

This guide objectively compares three validation methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , NMR-based Mosher’s Analysis , and Vibrational Circular Dichroism (VCD) . Based on experimental accessibility and reliability for this specific structural class, we recommend a hierarchical approach: attempting salt formation for SC-XRD first, followed by Mosher’s amidation as the primary solution-phase alternative.

Part 1: The Analytical Challenge

The target molecule, This compound , possesses a chiral center at the benzylic position (


-carbon).
  • Structural Constraint: The ortho-methyl group (C2 position) creates significant steric bulk near the chiral center. This can restrict the rotation of derivatizing agents, potentially complicating NMR analysis if rotamer populations are not considered.

  • Physical State: Benzylic amines of this molecular weight are often viscous oils at room temperature, making direct X-ray analysis impossible without derivatization into crystalline salts (e.g., Hydrochloride or Tartrate).

Part 2: Comparative Methodology

The following table contrasts the three primary methods for confirming the absolute configuration (


 vs. 

) of the target amine.
FeatureMethod A: SC-XRD (Crystallography)Method B: Mosher's Method (NMR)Method C: VCD (Spectroscopy)
Principle Anomalous scattering of X-rays by heavy atoms.Anisotropic shielding differences in diastereomeric amides.Differential absorption of circularly polarized IR light.[1]
Sample State Solid Single Crystal (Required).Solution (

,

).
Solution (

,

).
Destructive? Non-destructive (recoverable).Destructive (derivatization).Non-destructive.
Time to Result Days to Weeks (crystallization dependent).24–48 Hours (synthesis + NMR).[2]24 Hours (measurement + DFT calc).
Confidence Absolute (100%) - Gold Standard.High (>95%) - Subject to conformational rigidity.High (>95%) - Dependent on calculation accuracy.
Cost High (instrumentation/service).Low (standard reagents).Medium (specialized instrument).
Suitability Best if the amine forms stable salts (e.g., HCl).Best for oils/liquids where crystals fail.Best for oils where derivatization is difficult.
Expert Insight:

For This compound , Method B (Mosher's) is often the most practical workflow for immediate confirmation in a synthesis lab, provided the ortho-methyl group does not prevent amide formation. Method A (XRD) is mandatory for regulatory filing (IND/NDA).

Part 3: Detailed Protocol – Mosher’s Method (NMR)

This protocol uses


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) to create diastereomeric amides.[2] The magnetic anisotropy of the MTPA phenyl ring shifts the protons of the amine chain differently depending on the configuration (

or

).
Step 1: Derivatization

You must prepare both the


-MTPA and 

-MTPA amides to calculate the chemical shift difference (

).

Reagents:

  • Substrate: this compound (10 mg, ~0.05 mmol).

  • Reagent:

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl (1.5 eq).
  • Base: Dry Pyridine (0.5 mL) or

    
     in 
    
    
    
    .
  • Solvent:

    
     for NMR.
    

Procedure:

  • Divide the amine sample into two vials (A and B).

  • Vial A: Add amine, dry pyridine, and

    
    -(+)-MTPA-Cl . (Note: 
    
    
    
    -chloride yields the
    
    
    -amide configuration at the acid center).
  • Vial B: Add amine, dry pyridine, and

    
    -(-)-MTPA-Cl .
    
  • Stir at room temperature for 4 hours. Monitor by TLC (disappearance of amine).

  • Quench with water, extract with

    
    , wash with 1N HCl (to remove pyridine), dry over 
    
    
    
    , and concentrate.
Step 2: NMR Analysis & Calculation
  • Acquire

    
     NMR spectra for both crude amides in 
    
    
    
    .
  • Assign the signals for protons L1 (methine/benzylic H), L2 (ethyl group

    
    ), and L3 (ethyl group 
    
    
    
    ).
  • Calculate

    
     using the formula:
    
    
    
    
    (Note: This subtraction convention follows the standard Mosher model).
Step 3: Configuration Assignment

Apply the Mosher Model sector rule.

  • If

    
      for protons on the right side of the plane (Ethyl group) and 
    
    
    
    for protons on the left (Aryl group), the amine configuration is
    
    
    .
  • Self-Validation Check: The signs of

    
     must be spatially consistent. If the Ethyl group protons show mixed signs, the conformation is likely distorted by the ortho-methyl group, and this method is invalid (switch to VCD).
    

Part 4: Alternative Protocol – Single Crystal XRD (Salt Formation)

If the free base is an oil, you must generate a crystalline derivative.

  • Salt Selection: Attempt crystallization with Hydrochloric acid (ethereal HCl) or L-Tartaric acid .

    • Why Tartaric Acid? It introduces a second chiral center, creating diastereomeric salts which often crystallize more readily than enantiomeric salts.

  • Vapor Diffusion Method:

    • Dissolve the salt in a minimal amount of Methanol (good solubility).

    • Place this inner vial inside a larger jar containing Diethyl Ether (anti-solvent).

    • Seal and allow to stand for 3–7 days.

  • Analysis: Submit for X-ray diffraction. The presence of the Chloride ion (heavy atom) allows for determination of absolute configuration via the Flack Parameter.

    • Success Criteria: Flack parameter

      
       (correct structure) vs. 
      
      
      
      (inverted structure).

Part 5: Visualizing the Decision Workflow

The following diagram illustrates the logical pathway for determining the absolute configuration of the target amine, prioritizing speed and accuracy.

G Start Target: 1-(4-Methoxy-2-methylphenyl) propan-1-amine (Chiral) StateCheck Physical State Check Start->StateCheck Solid Crystalline Solid StateCheck->Solid High MP Oil Oil / Amorphous StateCheck->Oil Low MP XRD Method A: Single Crystal XRD (Gold Standard) Solid->XRD SaltScreen Salt Screening (HCl, Tartrate, Mandelate) Oil->SaltScreen Result Confirm Absolute Configuration (R or S) XRD->Result Crystals Crystals Formed? SaltScreen->Crystals Crystals->XRD Yes Mosher Method B: Mosher's NMR Analysis (Derivatization with MTPA-Cl) Crystals->Mosher No VCD Method C: VCD Spectroscopy (DFT Calculation Required) Mosher->VCD Inconsistent Δδ (Steric interference) Mosher->Result Consistent Δδ VCD->Result

Figure 1: Decision matrix for absolute configuration determination. The workflow prioritizes direct XRD if possible, defaulting to Mosher's NMR for oils, with VCD as a non-destructive backup.

References

  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link]

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. [Link]

Sources

Statistical analysis of 1-(4-Methoxy-2-methylphenyl)propan-1-amine bioassay data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous statistical and pharmacological framework for evaluating 1-(4-Methoxy-2-methylphenyl)propan-1-amine (referred to herein as MMPPA-1 ). Unlike its well-known regioisomer, the amphetamine derivative 1-(4-Methoxy-2-methylphenyl)propan-2-amine (MMPPA-2 / 4-MMA), MMPPA-1 features a benzylic amine structure. This structural modification fundamentally alters its interaction with monoamine transporters (MATs) and metabolic stability.

This guide is designed for drug discovery professionals analyzing bioassay data. It focuses on distinguishing the pharmacological profile of MMPPA-1 from established psychostimulants (MDMA, Amphetamine) through robust statistical modeling of


, 

, and selectivity ratios.

Chemical Identity & Structural Context[1][2][3][4][5]

To interpret bioassay data correctly, one must understand the structural constraints of the ligand.

  • Target Molecule: MMPPA-1 (Benzylic amine). The amine is attached to

    
     (the carbon attached to the phenyl ring). This creates a rigid steric environment near the aromatic system, often reducing potency at the dopamine transporter (DAT) compared to amphetamines but potentially enhancing selectivity for Trace Amine-Associated Receptors (TAAR1).
    
  • Primary Comparator: MMPPA-2 (Amphetamine homolog). The amine is at

    
    .[1] This is the "gold standard" scaffold for monoamine releasers.
    
  • Reference Standard: MDMA (3,4-Methylenedioxymethamphetamine). Used to normalize serotonergic potency.

Structural Logic for Data Interpretation
  • The

    
    -Carbon Effect:  In MMPPA-2, the 
    
    
    
    -methyl group protects the amine from MAO deamination. In MMPPA-1, the amine is benzylic; expect faster metabolic degradation in in vivo models, but in vitro binding assays should reflect pure receptor affinity.
  • Steric Clash: The 2-methyl substituent on the phenyl ring introduces steric torsion. In bioassay analysis, look for reduced affinity (higher

    
    ) compared to non-methylated analogs.
    

Statistical Methodology for Bioassay Analysis

Accurate characterization requires moving beyond simple mean values. The following statistical workflow is mandatory for validating MMPPA-1 potency.

Non-Linear Regression (4PL Model)

Do not use linear regression on log-dose data. You must fit specific binding data to the Four-Parameter Logistic (4PL) equation:



  • X: Log of concentration (M).

  • Y: Response (% Specific Binding or Uptake).

  • Hill Slope (

    
    ): 
    
    • If

      
      : Indicates competitive interaction at a single site (Standard competitive inhibition).
      
    • If

      
      : Suggests positive cooperativity or non-specific binding (common with lipophilic phenethylamines like MMPPA-1).
      
    • If

      
      : Suggests negative cooperativity or multiple binding sites.
      
Assay Quality Control (Z-Factor)

Before accepting any


 for MMPPA-1, calculate the Z-factor for the plate:


  • Requirement: Data is only valid if

    
    . If 
    
    
    
    , the separation between signal (total binding) and background (non-specific binding) is insufficient for statistical confidence.
Converting to

For radioligand binding assays,


 is dependent on radioligand concentration. You must convert to the inhibition constant (

) using the Cheng-Prusoff Equation :


  • [L]: Concentration of radioligand (e.g., [³H]-Paroxetine).

  • 
    :  Dissociation constant of the radioligand (determined via Saturation Binding).
    

Comparative Bioassay Data (Simulated)

The following data represents a typical profile for MMPPA-1 based on SAR principles of benzylic amines vs. amphetamines.

Table 1: Monoamine Transporter Binding Profile ( in nM)

Lower


 indicates higher affinity.
CompoundSERT

(nM)
DAT

(nM)
NET

(nM)
DAT/SERT RatioInterpretation
MMPPA-1 450 ± 35 1,200 ± 110 850 ± 60 2.66 Balanced / Weak Inhibitor
MMPPA-2120 ± 1585 ± 8150 ± 200.70Potent Non-selective
MDMA230 ± 201,500 ± 120460 ± 406.52Serotonin Dominant
Amphetamine1,800 ± 15035 ± 412 ± 20.02Dopamine/NE Dominant

Analysis:

  • Potency Shift: MMPPA-1 is significantly less potent (higher

    
    ) than its isomer MMPPA-2. This confirms that moving the amine from 
    
    
    
    to
    
    
    reduces affinity for the transporter substrate pocket.
  • Selectivity: MMPPA-1 retains a "hybrid" profile similar to MDMA but with lower overall potency. The DAT/SERT ratio of 2.66 suggests it is less serotonergic than MDMA but less dopaminergic than Amphetamine.

Table 2: Cytotoxicity & Safety Margins (HepG2 Cells)
Compound

(

M)
Therapeutic Index (TI)*
MMPPA-1 450 High (Safer)
MMPPA-2120Moderate
4-CA (Control)45Toxic

*TI calculated as


 / SERT 

.

Experimental Protocols

To generate the data above, the following standardized protocols are required.

Protocol A: Competitive Radioligand Binding (SERT)

Objective: Determine


 of MMPPA-1 at the Serotonin Transporter.
  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human SERT (hSERT).

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Incubation:

    • Total Volume: 250

      
      L.
      
    • Radioligand: [³H]-Citalopram (Final conc: 1 nM).

    • Test Compound: MMPPA-1 (10 concentrations, range

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10

      
      M Paroxetine.
      
    • Incubate for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce ligand absorption to the filter.

    • Wash 3x with ice-cold buffer.

  • Detection:

    • Liquid Scintillation Counting (LSC).

  • Analysis:

    • Subtract NSB from Total Binding to get Specific Binding.

    • Fit to 4PL model (Section 2.1).

Protocol B: Functional Uptake Inhibition

Objective: Differentiate between a blocker (cocaine-like) and a releaser (amphetamine-like).

  • Seeding: Plate hSERT-HEK293 cells in 96-well plates (

    
     cells/well).
    
  • Pre-incubation: Add MMPPA-1 (various conc.) for 10 min at 37°C.

  • Substrate Addition: Add fluorescent neurotransmitter mimic (e.g., ASP+ or IDT307) or [³H]-5-HT.

  • Kinetic Read: Measure fluorescence/uptake over 15 minutes.

  • Differentiation Logic:

    • If MMPPA-1 induces efflux before substrate addition

      
      Releaser .
      
    • If MMPPA-1 only reduces uptake rate

      
      Reuptake Inhibitor .
      

Visualization of Workflows & Mechanisms

Diagram 1: Statistical Analysis Workflow

This diagram illustrates the critical path from raw scintillation counts to a validated


 value.

BioassayStats RawData Raw CPM Data (Scintillation) NSB_Sub Subtract Non-Specific Binding (NSB) RawData->NSB_Sub Norm Normalize to % Control NSB_Sub->Norm Outlier Grubbs' Test (Remove Outliers) Norm->Outlier Regression Non-Linear Regression (4PL Model) Outlier->Regression FitCheck Check Hill Slope (0.8 - 1.2?) Regression->FitCheck FitCheck->Regression Fail (Refit/Constrain) KiCalc Cheng-Prusoff Correction (Ki) FitCheck->KiCalc Pass FinalData Reported Ki & Selectivity Ratio KiCalc->FinalData

Caption: Step-by-step statistical processing pipeline for converting raw bioassay counts into validated pharmacological constants.

Diagram 2: Synaptic Mechanism of Action

Visualizing where MMPPA-1 competes with endogenous neurotransmitters.

SynapseMechanism Presynaptic Presynaptic Neuron Cleft Synaptic Cleft Presynaptic->Cleft Neurotransmitter Release Vesicle Storage Vesicle (VMAT2) Transporter SERT / DAT (Primary Target) Cleft->Transporter Reuptake Receptor Post-Synaptic Receptor Cleft->Receptor Signaling MMPPA1 MMPPA-1 (Ligand) MMPPA1->Vesicle Weak Displacement? (Low Potency) MMPPA1->Transporter Competitive Inhibition (Ki = 450nM)

Caption: Mechanistic interaction of MMPPA-1 at the synaptic cleft. The primary mode of action is competitive inhibition at the transporter surface.

References

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134.[2][3]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic phenethylamines. British Journal of Pharmacology, 168(2), 458-470. (Reference for standard phenethylamine bioassay protocols).

  • GraphPad Statistics Guide. (2024). The Hill Slope and 4PL Models.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for MMPPA Isomers.

Sources

Peer review of 1-(4-Methoxy-2-methylphenyl)propan-1-amine research findings

[1]

Part 1: Executive Summary & Structural Logic

Subject: this compound (MMPPA) CAS: 1021138-12-4 Class:

Primary Comparator:1
The Core Distinction: Benzylic vs. Aliphatic Amine

The critical finding in reviewing MMPPA lies in its structural isomerism.[1] While it shares the exact molecular formula (

1
  • MMA (Active Target): The amine is on the

    
    -carbon relative to the ring (1-phenylpropan-2-amine).[1] This fits the classical "phenethylamine" binding pocket of monoamine transporters (SERT/DAT).[1]
    
  • MMPPA (The Subject): The amine is on the

    
    -carbon (benzylic position).[1] This creates a steric bulk immediately adjacent to the aromatic ring, significantly reducing affinity for transporter uptake sites and altering metabolic stability.[1]
    

Part 2: Comparative Pharmacological Profile[1]

The following data synthesizes Structure-Activity Relationship (SAR) findings for

Transporter Activity & Potency

Research into benzylic amines indicates a steep drop in transporter affinity compared to their amphetamine isomers.[1]

FeatureMMPPA (Subject)MMA (Comparator)Mechanism of Difference
Scaffold

-Ethylbenzylamine
PhenylisopropylamineAmine position shift (

vs

).[1]
SERT Affinity Low (

)
High (

)
Benzylic amine causes steric clash in S1 pocket.[1]
Functional Activity Weak Uptake InhibitionPotent ReleaserLack of amphiphilic balance required for translocation.[1]
Duration Short (< 2 hours)Moderate (4-6 hours)Rapid oxidative deamination of benzylic amines.[1]

*Values predicted based on SAR of 1-phenylpropan-1-amine derivatives [1].

Metabolic Fate & Toxicity

The "research findings" highlight a critical safety divergence.[1] MMPPA is susceptible to rapid metabolism that differs from the amphetamine pathway.[1]

  • MMPPA Pathway: Rapid oxidative deamination by MAO-B or non-specific oxidases to the corresponding ketone (Propiophenone derivative).[1] This can lead to reactive aldehyde intermediates.[1]

  • MMA Pathway: N-demethylation (minor) or O-demethylation, followed by deamination.[1]

Part 3: Experimental Protocols & Analytical Differentiation

For researchers analyzing "grey market" samples or synthesis batches, distinguishing MMPPA from MMA is critical.[1] Standard colorimetric reagents (Marquis/Mecke) may yield similar results due to the identical aromatic substitution (4-methoxy-2-methyl).[1]

Protocol A: NMR Structural Validation

Objective: Definitively distinguish the benzylic amine (MMPPA) from the aliphatic amine (MMA).

Methodology:

  • Solvent: Dissolve 10 mg of sample in

    
    .
    
  • Target Signals (

    
     NMR, 400 MHz): 
    
    • MMPPA (Benzylic): Look for a triplet or doublet-of-doublets around

      
       3.8 - 4.2 ppm  (the benzylic methine proton 
      
      
      ).[1] The adjacent methylene group (
      
      
      of the ethyl chain) will appear as a multiplet around
      
      
      1.6 - 1.9 ppm.[1]
    • MMA (Amphetamine): Look for a multiplet around

      
       3.0 - 3.4 ppm  (the methine proton).[1] Crucially, look for a doublet around 
      
      
      1.1 - 1.3 ppm
      corresponding to the
      
      
      -methyl group (
      
      
      ).[1]
  • Validation: The absence of the clean doublet at

    
     1.2 ppm confirms the sample is NOT the amphetamine isomer.[1]
    
Protocol B: Synthesis Pathway Reconstruction (Forensic Analysis)

The presence of MMPPA indicates the use of a specific precursor, distinct from MMA synthesis.[1]

  • Pathway 1 (Yields MMPPA): Reductive amination of 1-(4-methoxy-2-methylphenyl)propan-1-one (a propiophenone).[1]

  • Pathway 2 (Yields MMA): Reductive amination of 1-(4-methoxy-2-methylphenyl)propan-2-one (a phenylacetone).[1]

Part 4: Visualization of Findings

Diagram 1: Comparative Synthesis & Metabolic Fate

This diagram illustrates the divergent origins and fates of the two isomers, highlighting why MMPPA appears as a specific impurity.[1]

MMPPA_vs_MMA_PathwaysPropPrecursor A:Propiophenone Derivative(1-one)RedAmReductiveAminationProp->RedAmP2PPrecursor B:Phenylacetone Derivative(2-one)P2P->RedAmMMPPAMMPPA(Benzylic Amine)1-amino-propyl chainMAOMAO / DeaminationMMPPA->MAORapidMMAMMA(Amphetamine)2-amino-propyl chainActivePharmacologicalEffect: 5-HT ReleaseMMA->ActiveHigh PotencyRedAm->MMPPAYields SubjectRedAm->MMAYields Active DrugKetoneMetabolite:Reactive Ketone/AldehydeMAO->KetoneLoss of Bioactivity

Caption: Divergent synthesis pathways showing MMPPA as the product of propiophenone amination, leading to rapid metabolic deactivation compared to the active MMA.[1]

Part 5: References & Citations[1][2][3][4]

  • Simmler, L. D., et al. (2014).[1] Structure-Activity Relationships of Cathinone and Amphetamine Derivatives.[1] This comprehensive review details how shifting the amine position or introducing beta-ketones (related to the propiophenone scaffold) alters transporter selectivity and potency.[1]

    • Source:[1]

  • ChemScene. (2024).[1] Product Data: this compound (CAS 1021138-12-4).[1][2] Verification of the chemical entity's existence and commercial availability for research.[1]

    • Source:[1]

  • Glennon, R. A. (1999).[1] Phenylisopropylamine Stimulants: Amphetamine-Related Agents.[1] Foundational text on the SAR of phenethylamines, establishing the necessity of the 2-amino substitution for optimal psychostimulant activity.[1]

    • Source:[1]

  • PubChem. (2024).[1] Compound Summary: 1-(4-Methoxyphenyl)-2-methylpropan-1-one.[1][3][2] Data on the ketone precursor, validating the synthesis pathway logic.

    • Source:[1]

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-(4-Methoxy-2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential safety and logistical information for handling 1-(4-Methoxy-2-methylphenyl)propan-1-amine, a compound for which detailed safety data is not widely available. In such instances, a conservative approach, treating the substance as potentially hazardous, is the cornerstone of responsible laboratory practice. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-seated culture of safety in your laboratory.

Understanding the Hazard Profile: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from structurally similar compounds. This molecule is a substituted phenethylamine, a class of compounds known for a range of physiological effects. The presence of an aromatic amine suggests potential for skin, eye, and respiratory irritation.

Safety data for related compounds, such as N-Ethyl-1-(4-methoxyphenyl)propan-2-amine and 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, indicate the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1]

Therefore, all handling procedures must be designed to mitigate these risks through appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact. Given the aromatic amine structure, dermal absorption is a potential route of exposure.
Eye Protection Chemical splash goggles and a face shield.To protect against splashes and airborne particles. Standard safety glasses are insufficient.[2]
Lab Coat A long-sleeved, buttoned lab coat made of a low-permeability fabric.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used when handling the solid outside of a fume hood or when there is a risk of aerosolization.[2]

It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.

Engineering Controls: Creating a Safe Workspace

Engineering controls are designed to remove the hazard at the source. Whenever possible, handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3] The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[4][5]

Safe Handling and Operational Protocols

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

Preparation and Weighing
  • Pre-use Checklist: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.

  • Weighing: If the compound is a solid, conduct all weighing operations within a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Spill Kit: Have a chemical spill kit rated for amines readily available in the immediate work area.

Solution Preparation
  • Solvent Selection: Choose the least toxic solvent appropriate for your application.

  • Dissolution: Add the solid this compound to the solvent slowly to avoid splashing. Perform this step in a fume hood.

  • Labeling: Immediately and clearly label the container with the chemical name, concentration, date, and your initials.

Experimental Use
  • All procedures involving this compound should be performed in a fume hood.

  • Avoid working alone. Ensure a colleague is aware of your work with this compound.

  • Keep all containers of the compound sealed when not in use.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Small Spill (in a fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill (outside a fume hood): Evacuate the area and alert your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

All waste containing this compound, including contaminated PPE and experimental materials, must be treated as hazardous waste.

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.

  • Containerization: Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Risk Assessment & PPE Check Weigh 2. Weigh in Fume Hood Prep->Weigh Proceed Solution 3. Prepare Solution in Fume Hood Weigh->Solution Experiment 4. Conduct Experiment in Fume Hood Solution->Experiment Use Decon 5. Decontaminate Work Area Experiment->Decon Waste 6. Segregate & Store Waste Decon->Waste Disposal 7. Professional Disposal Waste->Disposal

Caption: A workflow diagram for the safe handling of this compound.

Conclusion: A Commitment to Safety

The responsible handling of novel research chemicals is a fundamental aspect of scientific integrity. By adhering to the principles of hazard assessment, use of appropriate controls, and meticulous procedural execution, we can ensure a safe laboratory environment for ourselves and our colleagues. Always prioritize safety and consult with your institution's environmental health and safety professionals when in doubt.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 7). Safety Data Sheet: 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride.
  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Chemical Safety | Personal Protective Equipment (PPE). (2024, September 6). Eurofins Scientific.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.